4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide
Description
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Properties
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-10-3-1-9(2-4-10)11-5-7-15(13,14)8-6-11/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHOLIWPDBJMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618737 | |
| Record name | 4-(4-Hydroxyphenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103661-13-8 | |
| Record name | 4-(4-Hydroxyphenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide. This compound is a valuable building block in medicinal chemistry, and this document aims to serve as a detailed resource for researchers and scientists in the field of drug development and organic synthesis. The guide includes a summary of its physicochemical properties, a detailed hypothetical experimental protocol for its synthesis, and a logical workflow for its characterization.
Introduction
This compound, a heterocyclic compound, holds significance as a synthetic intermediate in the development of novel therapeutic agents. Its structure, featuring a thiomorpholine 1,1-dioxide moiety attached to a phenol group, provides a versatile scaffold for the synthesis of a variety of biologically active molecules. The sulfone group enhances the polarity and potential for hydrogen bonding, while the phenolic hydroxyl group offers a site for further functionalization, making it an attractive component in drug design.
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | [1] |
| CAS Number | 103661-13-8 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃S | [1] |
| Molecular Weight | 227.28 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 154.0 - 158.0 °C | |
| Solubility | Soluble in Methanol | |
| XLogP3 | 0.8 | [1] |
Synthesis
The synthesis of this compound can be achieved through the N-arylation of thiomorpholine 1,1-dioxide. A common and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[2][3] This approach offers a reliable route to form the C-N bond between the thiomorpholine 1,1-dioxide and an aryl halide.
Experimental Protocol: Buchwald-Hartwig Amination
This section outlines a detailed, representative experimental protocol for the synthesis of this compound.
Materials:
-
Thiomorpholine 1,1-dioxide
-
4-Bromophenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenol (1.0 eq), thiomorpholine 1,1-dioxide (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Spectral Data (Predicted)
| Spectroscopy | Predicted Data |
| ¹H NMR | * Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.8-7.2 ppm. |
-
Thiomorpholine protons (α to N): A triplet around δ 3.4-3.6 ppm.
-
Thiomorpholine protons (α to SO₂): A triplet around δ 3.1-3.3 ppm.
-
Phenolic proton: A broad singlet, chemical shift dependent on solvent and concentration. | | ¹³C NMR | * Aromatic C-O: ~155 ppm.
-
Aromatic C-N: ~140 ppm.
-
Aromatic CH: ~115-120 ppm.
-
Thiomorpholine C-N: ~50 ppm.
-
Thiomorpholine C-SO₂: ~52 ppm. | | FT-IR (cm⁻¹) | * O-H stretch (phenol): Broad peak around 3200-3500 cm⁻¹.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks around 1600 and 1500 cm⁻¹.
-
S=O stretch (sulfone): Strong, characteristic peaks around 1300 and 1150 cm⁻¹.
-
C-N stretch: Around 1200-1250 cm⁻¹.
-
C-O stretch (phenol): Around 1230 cm⁻¹. | | Mass Spec (EI) | * Molecular Ion (M⁺): m/z = 227.
-
Key Fragments: Fragments corresponding to the loss of SO₂, the hydroxyphenyl group, and cleavage of the thiomorpholine ring. |
Biological Activity
The thiomorpholine moiety is a recognized pharmacophore, and its derivatives have been investigated for a wide range of biological activities.[4] These activities include roles as antitubercular, antiprotozoal, antimalarial, antioxidant, and dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[4] The 1,1-dioxide derivative, in particular, has been incorporated into novel antibacterial agents.[4]
While specific biological studies on this compound are not extensively documented in the public domain, its structural features suggest potential for various biological activities. The phenolic hydroxyl group is a common feature in many antioxidant and anticancer agents. The thiomorpholine 1,1-dioxide scaffold can act as a bioisostere for other cyclic amines and ethers, potentially modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.
Further research is warranted to explore the specific biological targets and therapeutic potential of this compound and its derivatives.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via Buchwald-Hartwig amination.
Caption: General workflow for the synthesis of the title compound.
Characterization Logic
The following diagram outlines the logical flow for the structural characterization of the synthesized compound.
Caption: Logical flow for structural characterization.
Conclusion
This compound is a synthetically accessible and versatile intermediate with significant potential in drug discovery and development. This technical guide provides essential information on its chemical properties, a detailed hypothetical synthesis protocol, and a framework for its characterization. It is intended to be a valuable resource for researchers working with this and related compounds, facilitating further exploration of their chemical and biological properties.
References
In-Depth Technical Guide: Structure Elucidation of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of the heterocyclic compound 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide. Below, you will find detailed information on its chemical properties, a proposed synthesis protocol, and the expected analytical data for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development.
Chemical Identity and Properties
This compound is a polar heterocyclic compound. The presence of the phenol group, the tertiary amine, and the sulfone group imparts a range of chemical properties that are of interest in medicinal chemistry. The thiomorpholine 1,1-dioxide moiety is a recognized pharmacophore in various biologically active molecules.
A summary of its key chemical identifiers and computed properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | PubChem[1] |
| CAS Number | 103661-13-8 | PubChem[1] |
| Molecular Formula | C₁₀H₁₃NO₃S | PubChem[1] |
| Molecular Weight | 227.28 g/mol | PubChem[1] |
| Canonical SMILES | C1CS(=O)(=O)CCN1C2=CC=C(C=C2)O | PubChem[1] |
| InChI Key | NSHOLIWPDBJMPT-UHFFFAOYSA-N | PubChem[1] |
| Synonyms | 4-(1,1-Dioxothiomorpholino)phenol, 4-Thiomorpholinophenol 1',1'-Dioxide | TCI AMERICA |
Synthesis and Purification
Proposed Synthesis Strategy 1: Aromatic Nucleophilic Substitution followed by Oxidation
This approach is adapted from the synthesis of the analogous compound, 4-(4-nitrophenyl)thiomorpholine.[2]
Workflow Diagram:
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol (Proposed):
-
Synthesis of 4-(4-Nitrophenyl)thiomorpholine: To a solution of 4-fluoronitrobenzene in a suitable solvent such as acetonitrile, add thiomorpholine and a base (e.g., triethylamine). Heat the reaction mixture under reflux and monitor by thin-layer chromatography (TLC). Upon completion, cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[2]
-
Reduction to 4-(4-Aminophenyl)thiomorpholine: Dissolve the crude 4-(4-nitrophenyl)thiomorpholine in a suitable solvent (e.g., ethanol or methanol) and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Monitor the reaction by TLC. After completion, filter the catalyst and concentrate the filtrate to obtain the aniline derivative.
-
Conversion to 4-(4-Hydroxyphenyl)thiomorpholine: Dissolve the 4-(4-aminophenyl)thiomorpholine in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise to form the diazonium salt. Subsequently, heat the reaction mixture to hydrolyze the diazonium salt to the corresponding phenol. Neutralize the reaction mixture and extract the product.
-
Oxidation to this compound: Dissolve the 4-(4-hydroxyphenyl)thiomorpholine in a suitable solvent (e.g., acetic acid or methanol). Add an oxidizing agent, such as hydrogen peroxide, portion-wise. Monitor the reaction by TLC. After completion, quench the excess oxidizing agent and isolate the product by precipitation or extraction.
Proposed Synthesis Strategy 2: N-Arylation of Thiomorpholine 1,1-Dioxide with a Protected Phenol
This alternative route involves the initial oxidation of thiomorpholine, followed by coupling with a protected phenol derivative, and subsequent deprotection.
Workflow Diagram:
Caption: Alternative synthesis via N-arylation and deprotection.
Experimental Protocol (Proposed):
-
Synthesis of Thiomorpholine 1,1-Dioxide: Oxidize thiomorpholine using an appropriate oxidizing agent like hydrogen peroxide or potassium permanganate to yield thiomorpholine 1,1-dioxide.
-
N-Arylation: Couple thiomorpholine 1,1-dioxide with a protected 4-halophenol, such as 4-bromoanisole or 4-iodoanisole, using a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination). This reaction typically requires a palladium catalyst, a phosphine ligand, and a base.
-
Deprotection: Cleave the protecting group (e.g., methyl ether) from the resulting 4-(4-methoxyphenyl)thiomorpholine 1,1-dioxide using a demethylating agent such as boron tribromide (BBr₃) to yield the final product.
Purification:
The crude product from either synthetic route can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic and Analytical Data
The following tables summarize the expected spectroscopic and analytical data for the characterization of this compound.
Table 2: Expected ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 10.0 | Singlet | 1H | Ar-OH |
| ~6.8 - 7.2 | Multiplet | 4H | Aromatic H |
| ~3.6 - 3.9 | Multiplet | 4H | -N-CH ₂- |
| ~3.0 - 3.3 | Multiplet | 4H | -S(=O)₂-CH ₂- |
Table 3: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | Ar-C -OH |
| ~140 - 145 | Ar-C -N |
| ~115 - 125 | Aromatic C H |
| ~50 - 55 | -S(=O)₂-C H₂- |
| ~45 - 50 | -N-C H₂- |
Table 4: Expected Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3200 - 3500 | O-H stretch (phenolic) |
| 2850 - 3000 | C-H stretch (aliphatic) |
| 1500 - 1600 | C=C stretch (aromatic) |
| 1250 - 1350 | S=O stretch (sulfone, asymmetric) |
| 1100 - 1150 | S=O stretch (sulfone, symmetric) |
| 1200 - 1300 | C-N stretch |
| 1150 - 1250 | C-O stretch (phenolic) |
Table 5: Expected Mass Spectrometry Data
| m/z | Assignment |
| 227 | [M]⁺ (Molecular Ion) |
| 228 | [M+H]⁺ (in ESI+) |
| 226 | [M-H]⁻ (in ESI-) |
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are not extensively documented in the available literature, the thiomorpholine 1,1-dioxide scaffold is known to be present in compounds with a variety of biological activities. For instance, thiomorpholine-1,1-dioxide has been investigated for its potential in treating autoimmune and inflammatory diseases, possibly through the modulation of pathways involving the cannabinoid receptor 2 (CB2) and Toll-like receptor 4 (TLR4).
Hypothetical Signaling Pathway Involvement:
Based on the known activities of related compounds, this compound could potentially interact with signaling pathways involved in inflammation and immune response.
Caption: Hypothetical inhibition of the TLR4 signaling pathway.
Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.
Conclusion
This technical guide provides a foundational understanding of the chemical structure and properties of this compound. While a definitive, published synthesis and complete spectral analysis are not yet available, the proposed synthetic routes and expected analytical data offer a solid starting point for researchers. The potential for this compound to interact with key biological pathways, based on its structural motifs, warrants further investigation and could lead to the development of novel therapeutic agents.
References
An In-depth Technical Guide to 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide (CAS 103661-13-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide (CAS No. 103661-13-8), a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis, and explores its potential biological significance based on the activities of structurally related compounds. While specific biological data for this compound is limited in publicly accessible literature, this guide draws parallels from analogous structures to infer potential mechanisms of action and signaling pathway involvement, providing a valuable resource for researchers initiating studies on this molecule.
Chemical and Physical Properties
This compound is a white to off-white solid crystalline powder. Its core structure consists of a thiomorpholine 1,1-dioxide ring N-substituted with a 4-hydroxyphenyl group. The presence of the sulfone group significantly influences its polarity and potential for hydrogen bonding.
| Property | Value | Source |
| CAS Number | 103661-13-8 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃S | [1] |
| Molecular Weight | 227.28 g/mol | [1] |
| IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | [1] |
| Synonyms | 4-(1,1-Dioxothiomorpholino)phenol, 4-Thiomorpholinophenol 1',1'-Dioxide | |
| Physical State | Solid, crystalline powder | TCI America |
| Melting Point | 156 °C | TCI America |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 227.06161445 Da | [1] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Experimental Protocols
Synthesis of this compound
A plausible two-step synthesis for this compound is proposed based on established methodologies for N-arylation of thiomorpholine and subsequent oxidation. The first step involves the nucleophilic aromatic substitution of a protected 4-halophenol with thiomorpholine, followed by the oxidation of the sulfur atom to a sulfone. A detailed, adaptable protocol is provided below.
Step 1: Synthesis of 4-(4-Hydroxyphenyl)thiomorpholine
This step is adapted from the synthesis of 4-(4-nitrophenyl)thiomorpholine[3]. Using a protected 4-halophenol, such as 4-fluoroanisole or 4-bromoanisole, is recommended to avoid side reactions with the acidic phenolic proton. The methoxy group can be deprotected in a subsequent step.
Materials:
-
4-Fluoroanisole (or other suitable protected 4-halophenol)
-
Thiomorpholine
-
Triethylamine (TEA) or another suitable base
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiomorpholine (1 equivalent) and triethylamine (5 equivalents).
-
Dissolve 4-fluoroanisole (1 equivalent) in acetonitrile and add it to the flask.
-
Heat the reaction mixture to 85 °C and stir for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 50 mL of deionized water and extract the product with ethyl acetate (3 x 60 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-(4-methoxyphenyl)thiomorpholine.
-
Deprotection of the methoxy group can be achieved using standard procedures, such as reaction with boron tribromide (BBr₃) in dichloromethane.
Step 2: Oxidation to this compound
This protocol is a general method for the oxidation of thiomorpholines to their corresponding 1,1-dioxides using hydrogen peroxide in acetic acid.
Materials:
-
4-(4-Hydroxyphenyl)thiomorpholine
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
Procedure:
-
Dissolve 4-(4-Hydroxyphenyl)thiomorpholine (1 equivalent) in glacial acetic acid in a round-bottom flask with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add 30% hydrogen peroxide (2.2 to 3 equivalents) dropwise to the stirred solution. The use of excess oxidant ensures complete conversion to the sulfone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring by TLC.
-
Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Data
-
¹H NMR: Signals corresponding to the aromatic protons of the 4-hydroxyphenyl group, the phenolic hydroxyl proton, and the methylene protons of the thiomorpholine ring. The protons adjacent to the sulfone group are expected to be shifted downfield compared to those in the unoxidized thiomorpholine.
-
¹³C NMR: Resonances for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristic chemical shift, and the aliphatic carbons of the thiomorpholine ring.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated exact mass (227.0616 Da).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, aromatic C-H stretches, and strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).
Biological Activity and Potential Applications
Although no specific biological studies have been published for this compound, the thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds[5][6]. Derivatives of thiomorpholine have demonstrated a broad spectrum of pharmacological activities, including:
-
Antioxidant and Hypolipidemic Activity: N-substituted thiomorpholine derivatives have been shown to possess antioxidant and hypocholesterolemic properties[7]. The proposed mechanism for the hypolipidemic action involves the inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.
-
Antibacterial and Antitubercular Activity: The thiomorpholine moiety is a key component of the antibiotic sutezolid, which is under investigation for the treatment of multidrug-resistant tuberculosis. Other thiomorpholine derivatives have also shown potent activity against Mycobacterium tuberculosis[4].
-
Anticancer Activity: Various thiomorpholine derivatives have been investigated as potential anticancer agents[5][6].
-
Anti-inflammatory and Analgesic Properties: The thiomorpholine scaffold is used as an intermediate in the synthesis of drugs aimed at reducing inflammation and pain.
The presence of the 4-hydroxyphenyl group in the target molecule is also significant, as phenolic compounds are known to exhibit a range of biological activities, including antioxidant and cytotoxic effects against cancer cells[8].
Potential Signaling Pathway Involvement
Given the known activities of related compounds, this compound could potentially interact with various biological pathways. For instance, its antioxidant potential suggests it might modulate pathways involving oxidative stress, such as those regulated by Nrf2. If it acts as a squalene synthase inhibitor, it would directly interfere with the cholesterol biosynthesis pathway.
Below is a conceptual diagram illustrating a potential mechanism of action related to hypolipidemic effects.
Caption: Potential mechanism for hypolipidemic activity.
Conclusion
This compound is a compound with significant potential for further investigation in drug discovery. While direct biological and spectroscopic data are currently scarce, this guide provides a solid foundation for researchers by outlining reliable synthetic protocols and highlighting promising areas of pharmacological research based on the activities of structurally similar molecules. Further studies are warranted to fully elucidate the biological profile of this compound and to explore its therapeutic potential.
References
- 1. This compound | C10H13NO3S | CID 21845223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. jchemrev.com [jchemrev.com]
- 7. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide. This compound is a heterocyclic molecule of interest in medicinal chemistry and pharmaceutical development.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These computed values provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃S | [1] |
| Molecular Weight | 227.28 g/mol | [1][2] |
| Monoisotopic Mass | 227.06161445 Da | [1] |
| CAS Number | 103661-13-8 | [1] |
| IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | [1] |
| Physical State | Solid (at 20°C) | [2] |
| Purity | >98.0% (GC) | [2] |
Experimental Protocols
Synthesis of Thiomorpholine Derivatives:
The synthesis of 4-substituted thiomorpholine derivatives often involves the nucleophilic substitution of a leaving group on an aromatic ring by thiomorpholine. A general procedure, adapted from the synthesis of a related precursor, 4-(4-nitrophenyl)thiomorpholine, is outlined below.[3] The synthesis of the title compound would likely follow a similar pathway, potentially starting with a protected phenol or a different precursor that is later converted to the hydroxyl group.
General Protocol for N-Arylation of Thiomorpholine:
-
Reactant Preparation: In a 50 mL flask equipped with a reflux condenser, dissolve thiomorpholine (10 mmol) and a suitable base such as triethylamine (50 mmol) in an appropriate solvent like acetonitrile (15 mL).[3]
-
Addition of Aryl Precursor: Add the aryl precursor, for example, 4-fluoronitrobenzene (10 mmol), to the solution.[3]
-
Reaction: Stir the reaction mixture and heat to 85°C for 12 hours.[3]
-
Work-up: After cooling to room temperature, add deionized water (50 mL) to the mixture.[3]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 60 mL).[3]
-
Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.[3]
-
Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography.
Note: The oxidation of the thiomorpholine sulfur to the 1,1-dioxide can be achieved using an oxidizing agent like potassium permanganate, as described in related patent literature for similar compounds.
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of N-aryl thiomorpholine derivatives.
Caption: Generalized workflow for the synthesis of N-aryl thiomorpholine derivatives.
Biological and Chemical Significance
Thiomorpholine and its derivatives are important structural motifs in medicinal chemistry. The thiomorpholine group can serve as a replacement for the morpholine group in drug candidates, with the sulfur atom increasing lipophilicity and providing a site for metabolic oxidation.[3]
While specific signaling pathways for this compound are not detailed in the provided search results, related thiomorpholine-containing compounds have shown a range of biological activities, including:
-
Pharmaceutical Intermediates: These compounds are valuable intermediates in the synthesis of novel therapeutic agents.[4] For instance, they are used in the development of kinase inhibitors, reverse transcriptase inhibitors, and agents with antidiabetic, antimigraine, antibiotic, antifungal, and antimycobacterial properties.[3]
-
Anti-inflammatory and Antimicrobial Applications: Derivatives have shown promise in treating a range of conditions, including those requiring anti-inflammatory and antimicrobial action.[4]
-
Material Science: The unique properties of these compounds are also being explored in the development of advanced materials, such as polymers and coatings.[4]
The 1,1-dioxide form, in particular, suggests a modification that can alter the electronic properties and hydrogen bonding capabilities of the thiomorpholine ring, potentially influencing its biological activity and metabolic stability.
References
An In-depth Technical Guide to 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide, known by its IUPAC name 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol. This document details its chemical properties, outlines a potential synthetic pathway, and explores its putative biological activities, with a focus on its potential as an anti-inflammatory agent through the inhibition of Toll-like receptor 4 (TLR4) signaling. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Properties
4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol is a heterocyclic compound featuring a phenol ring attached to a thiomorpholine 1,1-dioxide moiety. The presence of the sulfone group significantly influences its polarity and potential for hydrogen bonding, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.
Table 1: Physicochemical Properties of 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol [1]
| Property | Value |
| IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol |
| Synonyms | This compound, 4-(1,1-Dioxothiomorpholino)phenol |
| CAS Number | 103661-13-8 |
| Molecular Formula | C₁₀H₁₃NO₃S |
| Molecular Weight | 227.28 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 227.06161445 Da |
| Monoisotopic Mass | 227.06161445 Da |
| Topological Polar Surface Area | 66 Ų |
| Heavy Atom Count | 15 |
| Complexity | 287 |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol is not explicitly available in the reviewed literature. However, based on established organic chemistry principles and related syntheses, a plausible two-step synthetic route can be proposed. This pathway involves a nucleophilic aromatic substitution followed by an oxidation reaction.
Logical Workflow for the Synthesis of 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 4-(4-Hydroxyphenyl)thiomorpholine
This step involves the nucleophilic aromatic substitution of a halogenated phenol, such as 4-fluorophenol, with thiomorpholine.[2][3] The reaction is typically facilitated by a base in a polar aprotic solvent.
Experimental Protocol:
-
To a solution of 4-fluorophenol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add thiomorpholine (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).
-
Heat the reaction mixture at a temperature ranging from 80°C to 150°C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(4-hydroxyphenyl)thiomorpholine.
Step 2: Oxidation to 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol
The sulfide in the thiomorpholine ring of the intermediate is then oxidized to a sulfone. This transformation is commonly achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
Experimental Protocol:
-
Dissolve the 4-(4-hydroxyphenyl)thiomorpholine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Cool the solution in an ice bath.
-
Add the oxidizing agent, for instance, m-CPBA (2.2 equivalents) or 30% hydrogen peroxide, portion-wise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.
-
Quench the reaction by adding a reducing agent solution, such as aqueous sodium thiosulfate if m-CPBA was used.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Recrystallize or purify the crude product by column chromatography to yield the final compound, 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol.
Biological Activity and Signaling Pathways
The thiomorpholine 1,1-dioxide scaffold is recognized for its presence in various biologically active molecules, exhibiting a range of activities including anti-inflammatory, antioxidant, and hypolipidemic effects.[4][5]
Anti-inflammatory Potential and Toll-like Receptor 4 (TLR4) Inhibition
Several studies on related thiomorpholine derivatives suggest that this class of compounds may exert anti-inflammatory effects.[4][6] A plausible mechanism for this activity is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[7][8] TLR4 is a key receptor in the innate immune system that, upon activation by ligands such as lipopolysaccharide (LPS), initiates a signaling cascade leading to the production of pro-inflammatory cytokines.
Proposed TLR4 Signaling Pathway and Point of Inhibition
Caption: Putative inhibition of the TLR4 signaling cascade.
While direct quantitative data for 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol is not available, related N-substituted thiomorpholine derivatives have shown inhibitory effects on inflammatory markers. For instance, certain thiomorpholine derivatives have demonstrated antioxidant activity with IC₅₀ values as low as 7.5 µM in lipid peroxidation assays.[5] Furthermore, various morpholine and thiomorpholine derivatives have been reported to possess anti-inflammatory properties, with some exhibiting significant inhibition of inducible nitric oxide synthase (iNOS).[6]
Experimental Protocol for In Vitro TLR4 Inhibition Assay (General):
A cellular assay using a reporter cell line, such as HEK-Blue™ hTLR4 cells, which express human TLR4, MD-2, and CD14, can be employed to assess the TLR4 inhibitory activity of the compound.
-
Cell Culture: Culture HEK-Blue™ hTLR4 cells according to the supplier's instructions.
-
Compound Treatment: Seed the cells in a 96-well plate. After cell attachment, treat the cells with varying concentrations of 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol for a predetermined pre-incubation period (e.g., 1 hour).
-
TLR4 Activation: Stimulate the cells with a known TLR4 agonist, such as lipopolysaccharide (LPS), at a concentration known to induce a robust response.
-
Reporter Gene Assay: The HEK-Blue™ cells contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. After an appropriate incubation period (e.g., 24 hours), measure the SEAP activity in the cell supernatant using a suitable substrate that produces a colorimetric change.
-
Data Analysis: The reduction in SEAP activity in the presence of the compound compared to the LPS-only control would indicate TLR4 pathway inhibition. Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the TLR4-induced response.
Conclusion and Future Directions
4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol is a compound of interest for its potential pharmacological activities, particularly in the realm of anti-inflammatory drug discovery. The proposed synthetic route provides a viable strategy for its preparation, enabling further investigation. Future research should focus on the experimental validation of this synthetic pathway and the comprehensive evaluation of its biological properties. Specifically, quantifying its inhibitory activity against TLR4 and other inflammatory mediators will be crucial in determining its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies of related analogues could lead to the development of more potent and selective anti-inflammatory agents.
References
- 1. This compound | C10H13NO3S | CID 21845223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Precursors of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for the preparation of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide, a heterocyclic compound of interest in medicinal chemistry. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Retrosynthetic Analysis and Overall Synthesis Strategy
The synthesis of this compound can be logically approached through a retrosynthetic analysis, breaking down the target molecule into readily available starting materials. The primary strategy involves a three-stage process:
-
Formation of the Thiomorpholine Ring: The foundational six-membered heterocyclic scaffold is first constructed.
-
N-Arylation of Thiomorpholine: The 4-hydroxyphenyl moiety is introduced onto the nitrogen atom of the thiomorpholine ring.
-
Oxidation of the Thioether: The sulfur atom in the thiomorpholine ring is oxidized to a sulfone.
An alternative strategy involves the initial synthesis of a substituted aniline, which is then used to construct the thiomorpholine ring, followed by oxidation. This guide will focus on the first, more convergent approach.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Precursors
Stage 1: Synthesis of Thiomorpholine
Thiomorpholine is a key building block. Two primary synthetic routes are prevalent:
Method A: From Diethanolamine
This classical approach involves the conversion of diethanolamine into a bis(2-chloroethyl)amine intermediate, followed by cyclization with a sulfur source.
Method B: Continuous Flow Synthesis
A modern, more efficient method utilizes a telescoped photochemical thiol-ene reaction followed by cyclization.[1]
Table 1: Comparison of Thiomorpholine Synthesis Methods
| Parameter | Method A: From Diethanolamine | Method B: Continuous Flow |
| Starting Materials | Diethanolamine, Thionyl Chloride, Sodium Sulfide | Cysteamine Hydrochloride, Vinyl Chloride |
| Key Steps | Chlorination, Cyclization | Photochemical Thiol-Ene Reaction, Cyclization |
| Reported Yield | 44-81% (overall) | ~54% (isolated) |
| Reaction Time | 2-54 hours | ~40 minutes (residence time) |
| Advantages | Traditional, well-established | Fast, scalable, continuous process |
| Disadvantages | Long reaction times, use of hazardous reagents | Requires specialized photochemical reactor |
Experimental Protocol: Synthesis of Thiomorpholine from Diethanolamine (Illustrative)
-
Step 1: Synthesis of Bis(2-chloroethyl)amine hydrochloride: Diethanolamine is reacted with thionyl chloride in an inert solvent (e.g., chloroform) at reflux to yield bis(2-chloroethyl)amine hydrochloride.
-
Step 2: Cyclization: The resulting bis(2-chloroethyl)amine hydrochloride is then treated with a solution of sodium sulfide nonahydrate in a suitable solvent (e.g., ethanol) and heated to effect cyclization to thiomorpholine.
-
Work-up and Purification: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude thiomorpholine is then purified by distillation under reduced pressure.
Stage 2: N-Arylation of Thiomorpholine
The introduction of the 4-hydroxyphenyl group can be achieved through nucleophilic aromatic substitution. A common strategy involves the reaction of thiomorpholine with an activated aryl halide.
Route A: N-Arylation with 4-Fluoronitrobenzene followed by Reduction and Diazotization
This multi-step approach first introduces a nitro-substituted phenyl ring, which is then converted to the desired hydroxyl group.
Route B: N-Arylation with a Protected 4-Halophenol followed by Deprotection
To avoid side reactions with the free hydroxyl group, a protected phenol, such as 4-bromoanisole (methoxy-protected), can be used for the N-arylation, followed by a demethylation step.
Table 2: Key N-Arylation Strategies
| Parameter | Route A: Nitro Intermediate | Route B: Methoxy-Protected Intermediate |
| Aryl Halide | 4-Fluoronitrobenzene | 4-Bromoanisole |
| Key Subsequent Steps | Reduction (NO₂ → NH₂), Diazotization (NH₂ → N₂⁺), Hydrolysis (N₂⁺ → OH) | Demethylation (OCH₃ → OH) |
| Advantages | Well-documented N-arylation with nitro-activated systems. | More direct introduction of the oxygen functionality. |
| Disadvantages | Multiple subsequent steps for functional group conversion. | Requires a potentially harsh deprotection step. |
Experimental Protocol: N-Arylation of Thiomorpholine with 4-Fluoronitrobenzene [2]
-
To a solution of thiomorpholine (1.0 eq) and triethylamine (5.0 eq) in acetonitrile, 4-fluoronitrobenzene (1.0 eq) is added.
-
The reaction mixture is heated to 85°C and stirred for 12 hours.
-
After cooling, water is added, and the product, 4-(4-nitrophenyl)thiomorpholine, is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.
-
The resulting 4-(4-nitrophenyl)thiomorpholine is then subjected to standard procedures for the reduction of the nitro group (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield 4-(thiomorpholin-4-yl)aniline.
-
The aniline is then converted to the corresponding diazonium salt using sodium nitrite and a mineral acid at 0-5°C, followed by hydrolysis in the presence of an acid to yield 4-(thiomorpholin-4-yl)phenol.
Stage 3: Oxidation of 4-(4-Hydroxyphenyl)thiomorpholine
The final step is the oxidation of the thioether to a sulfone. This is typically achieved using a strong oxidizing agent.
Table 3: Common Oxidizing Agents for Thioether to Sulfone Conversion
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide | Acetic acid, room temperature to gentle heating | Readily available, relatively inexpensive | Can be slow, may require careful temperature control |
| Potassium Permanganate | Acetone/water or acetic acid, often at low temperature | Powerful oxidizing agent, often fast | Can lead to over-oxidation or side reactions if not controlled |
| m-CPBA | Dichloromethane, 0°C to room temperature | Generally clean reactions, good yields | Can be expensive, potentially explosive |
| Oxone® | Aqueous methanol, room temperature to reflux | Stable, non-toxic, effective | May require elevated temperatures for full conversion to sulfone |
Experimental Protocol: Oxidation with Hydrogen Peroxide (General)
-
4-(4-Hydroxyphenyl)thiomorpholine is dissolved in glacial acetic acid.
-
The solution is cooled in an ice bath, and 30% hydrogen peroxide (approximately 2.2-2.5 equivalents) is added dropwise with stirring.
-
After the addition, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is then carefully quenched by the addition of a reducing agent (e.g., sodium sulfite solution) or by neutralization with a base (e.g., sodium bicarbonate).
-
The product, this compound, is then isolated by extraction or filtration and purified by recrystallization or column chromatography.
Signaling Pathways and Experimental Workflows
The logical progression of the synthesis can be visualized as a workflow diagram.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
References
An In-depth Technical Guide to 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-hydroxyphenyl)thiomorpholine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and general chemical principles to present its physicochemical properties, plausible synthetic routes, and potential biological activities. The thiomorpholine 1,1-dioxide scaffold is a recognized pharmacophore, and its derivatives have shown promise in various therapeutic areas, including as anti-inflammatory and antioxidant agents. This document aims to serve as a foundational resource for researchers interested in the exploration and development of novel therapeutics based on this chemical core.
Introduction
The thiomorpholine 1,1-dioxide moiety is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its ability to participate in hydrogen bonding, thereby influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The incorporation of a 4-hydroxyphenyl substituent introduces a key functional group that can engage in further hydrogen bonding and potential metabolic transformations. This guide focuses on the 1,1-dioxide derivative, which enhances the polarity and hydrogen bond accepting capability of the sulfur atom.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1. These values are computationally derived and provide a baseline for its expected behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃S | PubChem |
| Molecular Weight | 227.28 g/mol | PubChem[1] |
| IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | PubChem |
| CAS Number | 103661-13-8 | PubChem[1] |
| XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 66.8 Ų | PubChem |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
References
The Thiomorpholine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of thiomorpholine-containing compounds, with a focus on their anticancer, antimicrobial, antiviral, and neurological applications. This document delves into the quantitative biological data, detailed experimental protocols for key assays, and the underlying signaling pathways and mechanisms of action.
Anticancer Activity: Targeting Key Oncogenic Pathways
Thiomorpholine derivatives have demonstrated significant potential as anticancer agents, often by inhibiting critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. A prominent target for these compounds is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in various human cancers.
Quantitative Anticancer Data
The cytotoxic effects of various thiomorpholine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl-thiomorpholine | 4-{[2-(4-(4-methylphenyl)thiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine | A549 (Lung Carcinoma) | 3.72 | [1] |
| Thiazolyl-thiomorpholine | 4-{[2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine | A549 (Lung Carcinoma) | 7.61 | [1] |
| Thiazolo[3,2-a]pyrimidin-5-ones | Derivative 37a | PI3Kα | 120 | [2] |
| Thiazolo[3,2-a]pyrimidin-5-ones | Derivative 38b | PI3Kα | 151 | [2] |
| N-azole substituted thiomorpholine | Thiazolyl thiomorpholine 10c | A549 (Lung Carcinoma) | 10.1 | [3] |
| N-azole substituted thiomorpholine | Thiazolyl thiomorpholine 10c | HeLa (Cervical Cancer) | 30.0 | [3] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Several thiomorpholine-containing molecules have been designed as inhibitors of PI3K, a family of lipid kinases that play a central role in cell signaling. By blocking the activity of PI3K, these compounds can effectively shut down the downstream pro-survival signaling cascade involving Akt and mTOR, ultimately leading to apoptosis and the inhibition of tumor growth.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiomorpholine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiomorpholine derivative in complete medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant bacteria has created an urgent need for novel antimicrobial agents. Thiomorpholine derivatives have shown promise in this area, with some exhibiting potent activity against a range of bacterial pathogens.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Dihydroquinoline-thiomorpholine | Compound 7f | Mycobacterium tuberculosis H37Rv | 1.56 | [4] |
| Dihydroquinoline-thiomorpholine | Compound 7p | Mycobacterium tuberculosis H37Rv | 1.56 | [4] |
| 1-chloro-2-isocyanatoethane derivative | CTC | Staphylococcus aureus (ATCC 25923) | 64 | [4] |
| Schiff base of thiomorpholine | Compound 7b | Mycobacterium smegmatis | 7.81 | [2] |
| Schiff base of thiomorpholine | Compound 7c | Mycobacterium smegmatis | 7.81 | [2] |
Mechanism of Action: Potential Inhibition of DNA Gyrase
While the exact mechanisms of action for many antimicrobial thiomorpholine derivatives are still under investigation, one potential target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Thiomorpholine derivative stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Antimicrobial Dilutions: Dispense 50 µL of sterile broth into each well of a 96-well plate. Add 50 µL of the antimicrobial stock solution (at 2x the highest desired concentration) to the first well of each row.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Antiviral Activity: Inhibiting Viral Replication
Thiomorpholine-based compounds have also been explored for their antiviral properties, with some demonstrating activity against a variety of viruses. A common mechanism of action for antiviral drugs is the inhibition of viral entry into the host cell.
Quantitative Antiviral Data
The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response. For antiviral assays, it represents the concentration required to inhibit 50% of viral replication.
| Compound Class | Virus | EC50 | Reference |
| Phosphoramidate derivative of Acyclovir | pseudo-HIV-1 | 50 µM | [5] |
| Phosphoramidate derivative of Acyclovir | HSV-1 (wild-type) | 9.7 µM | [5] |
| Phosphoramidate derivative of Acyclovir | HSV-1 (Acyclovir-resistant) | 25 µM | [5] |
Mechanism of Action: Viral Entry Inhibition
Many antiviral drugs, including some containing a thiomorpholine scaffold, act by interfering with the initial stages of viral infection, such as attachment to the host cell receptor, entry into the cell, or uncoating of the viral genome.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock of known titer
-
Complete cell culture medium
-
Thiomorpholine derivative
-
Semi-solid overlay medium (e.g., medium with agarose or methylcellulose)
-
Crystal violet staining solution
-
6- or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C to allow for viral attachment and entry.
-
Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with the semi-solid medium containing various concentrations of the thiomorpholine derivative.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a fixative (e.g., formaldehyde) and stain with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no drug).
Neurological Activity: Modulating Key CNS Targets
Thiomorpholine derivatives have also been investigated for their potential in treating neurological disorders. Their ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets makes them attractive candidates for the development of new neurotherapeutics. Key areas of investigation include the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), as well as the modulation of amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease.
Quantitative Neurological Data
| Compound Class | Target | IC50 | Reference |
| Schiff base of thiomorpholine | Acetylcholinesterase | Moderate Inhibition | [2] |
| 2-Arylthiomorpholine derivatives | Monoamine Oxidase B | Potent Inhibition | [6] |
| Piperine derivative with thiomorpholine | Amyloid-Beta (Aβ42) Aggregation | 35-48% Inhibition at 10 µM | [7] |
Mechanism of Action: Acetylcholinesterase Inhibition
In conditions like Alzheimer's disease, there is a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, thiomorpholine derivatives can increase the levels and duration of action of acetylcholine, thereby improving cholinergic neurotransmission and potentially alleviating cognitive symptoms.
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
Ellman's method is a widely used, simple, and rapid colorimetric assay to determine AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate buffer (pH 8.0)
-
Thiomorpholine derivative
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the thiomorpholine derivative at various concentrations (or buffer for control), and 10 µL of the AChE enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the DTNB solution to each well, followed by 10 µL of the ATCI substrate solution to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the thiomorpholine derivative compared to the control (no inhibitor). The IC50 value is determined from the dose-response curve.
Synthesis of Biologically Active Thiomorpholine Derivatives
The synthesis of thiomorpholine and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of bifunctional precursors. Below is a general example of a synthetic step for a class of antimicrobial thiomorpholine-containing compounds.
Example Synthesis: Dihydroquinoline-Thiomorpholine Derivatives
A multi-step synthesis was employed to produce potent antitubercular dihydroquinoline-thiomorpholine derivatives. A key final step involves the coupling of a brominated dihydroquinoline intermediate with thiomorpholine.[4]
Materials:
-
2-(thiophen-2-yl)-4-(bromomethyl)quinoline
-
Thiomorpholine
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
Procedure:
-
A mixture of 2-(thiophen-2-yl)-4-(bromomethyl)quinoline (1 mmol), thiomorpholine (1.2 mmol), and K2CO3 (2 mmol) in acetonitrile (10 mL) is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-((2-(thiophen-2-yl)quinolin-4-yl)methyl)thiomorpholine.
Conclusion
The thiomorpholine scaffold has unequivocally established itself as a versatile and valuable core structure in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide array of biologically active compounds with therapeutic potential across diverse disease areas, including oncology, infectious diseases, and neurology. The continued exploration of novel thiomorpholine derivatives, coupled with a deeper understanding of their mechanisms of action, holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this privileged scaffold.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]
- 4. Item - Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 5. Phosphoramidate derivatives of acyclovir: synthesis and antiviral activity in HIV-1 and HSV-1 models in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Arylthiomorpholine derivatives as potent and selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
The Pivotal Role of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiomorpholine 1,1-dioxide scaffold is a recognized "privileged structure" in medicinal chemistry, consistently appearing in a diverse range of biologically active compounds. Among its derivatives, 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide has emerged as a significant core structure for the development of novel therapeutic agents. Its unique combination of a hydrogen bond-donating phenol group and a metabolically stable sulfone moiety makes it a versatile building block for targeting various biological pathways implicated in a spectrum of diseases, including inflammation, cancer, and microbial infections. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of this compound and its analogs, supported by available quantitative data and detailed experimental protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in drug design and development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃S | PubChem |
| Molecular Weight | 227.28 g/mol | PubChem |
| CAS Number | 103661-13-8 | PubChem |
| IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | PubChem |
| Synonyms | 4-(1,1-Dioxothiomorpholino)phenol, 4-Thiomorpholinophenol 1',1'-Dioxide | PubChem |
Synthesis and Chemical Reactivity
The synthesis of this compound and its derivatives typically involves a multistep process. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of a Precursor, 4-(4-Nitrophenyl)thiomorpholine
This protocol describes the synthesis of a key precursor, which can be further modified to yield the target compound.
Materials:
-
Thiomorpholine
-
4-Fluoronitrobenzene
-
Triethylamine (TEA)
-
Acetonitrile
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a 50 mL flask equipped with a reflux condenser, combine thiomorpholine (10 mmol) and triethylamine (50 mmol).
-
Add a solution of 4-fluoronitrobenzene (10 mmol) dissolved in 15 mL of acetonitrile.
-
Stir the reaction mixture and heat to 85°C for 12 hours.
-
After cooling to room temperature, add 50 mL of deionized water.
-
Extract the mixture with ethyl acetate (3 x 60 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
The subsequent oxidation of the sulfur atom to a sulfone and reduction of the nitro group to an amine, followed by diazotization and hydrolysis, yields the final this compound.
Biological Activities and Therapeutic Potential
The this compound scaffold has been investigated for a range of biological activities, primarily focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Anti-inflammatory Activity
Derivatives of thiomorpholine 1,1-dioxide have demonstrated notable anti-inflammatory properties. The proposed mechanism of action often involves the modulation of key inflammatory signaling pathways.
Caption: Proposed inhibition of the TLR4 signaling pathway by thiomorpholine derivatives.
Kinase Inhibitory Activity
The thiomorpholine 1,1-dioxide scaffold has been incorporated into molecules designed as kinase inhibitors, a critical class of drugs for cancer therapy. These compounds can target key kinases involved in cell proliferation and survival pathways.
Caption: General mechanism of kinase inhibition by thiomorpholine 1,1-dioxide derivatives.
Although specific IC50 values for this compound are not publicly documented, the structural motif is present in patented kinase inhibitors, suggesting its importance in achieving desired biological activity.
Antimicrobial Activity
The thiomorpholine core is also a component of novel antimicrobial agents. Research in this area is ongoing, with a focus on developing compounds that can overcome existing drug resistance mechanisms. The exact mechanisms of action are varied and depend on the overall structure of the molecule.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound and its derivatives, a series of in vitro and in vivo assays are typically employed.
In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To evaluate the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
Test compound (this compound)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
-
Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition is not due to cytotoxicity.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold in the field of medicinal chemistry. Its synthetic accessibility and the biological activities exhibited by its derivatives underscore its potential for the development of new drugs targeting a range of diseases. While the publicly available data on the parent compound itself is limited, the consistent appearance of this core in patented and researched molecules with anti-inflammatory, kinase inhibitory, and antimicrobial properties highlights its significance.
Future research should focus on the systematic exploration of the structure-activity relationships (SAR) of this compound derivatives. The synthesis and biological evaluation of a focused library of analogs will be crucial to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds, which will be instrumental in advancing them through the drug discovery and development pipeline. The continued investigation of this privileged scaffold holds considerable promise for the discovery of next-generation therapeutics.
The Versatile Building Block: A Technical Guide to 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(4-Hydroxyphenyl)thiomorpholine 1,1-dioxide is a heterocyclic compound of significant interest in the field of medicinal chemistry and organic synthesis. Its unique structural features, combining a polar phenol group with a constrained thiomorpholine 1,1-dioxide moiety, make it a valuable scaffold for the development of novel therapeutic agents and functional materials. The thiomorpholine 1,1-dioxide ring system imparts desirable physicochemical properties such as increased metabolic stability and aqueous solubility, while the phenolic hydroxyl group provides a key handle for further chemical modification and potential hydrogen bonding interactions with biological targets. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a versatile building block in modern organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing synthetic transformations and for understanding the compound's behavior in various chemical and biological environments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃S | --INVALID-LINK--[1] |
| Molecular Weight | 227.28 g/mol | --INVALID-LINK--[1] |
| CAS Number | 103661-13-8 | --INVALID-LINK--[1] |
| IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | --INVALID-LINK--[1] |
| Synonyms | 4-(1,1-Dioxothiomorpholino)phenol, 4-Thiomorpholinophenol 1',1'-Dioxide | TCI America |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF |
Synthesis of this compound: A Proposed Multi-Step Approach
While a direct, one-pot synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic strategy can be devised based on established methodologies for analogous compounds. The following multi-step synthesis is proposed, starting from commercially available reagents.
Diagram: Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
This procedure is adapted from the synthesis of 4-(4-nitrophenyl)thiomorpholine.[2]
-
Materials:
-
Thiomorpholine (1.0 eq)
-
4-Fluoronitrobenzene (1.0 eq)
-
Triethylamine (5.0 eq)
-
Acetonitrile
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add thiomorpholine and triethylamine.
-
Dissolve 4-fluoronitrobenzene in acetonitrile and add it to the flask.
-
Heat the reaction mixture to 85°C and stir for 12 hours.
-
After cooling to room temperature, add deionized water to the mixture.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 4-(4-nitrophenyl)thiomorpholine. A yield of 95% has been reported for this reaction.[2]
-
Step 2: Synthesis of 4-(4-Aminophenyl)thiomorpholine
The reduction of the nitro group can be achieved using various standard methods. A common and effective method is catalytic hydrogenation.
-
Materials:
-
4-(4-Nitrophenyl)thiomorpholine (1.0 eq)
-
Palladium on carbon (10% w/w, catalytic amount)
-
Methanol or Ethanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve 4-(4-nitrophenyl)thiomorpholine in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-(4-aminophenyl)thiomorpholine.
-
Step 3: Synthesis of 4-(4-Hydroxyphenyl)thiomorpholine
The conversion of the aniline to a phenol can be accomplished via a Sandmeyer-type reaction involving diazotization followed by hydrolysis.
-
Materials:
-
4-(4-Aminophenyl)thiomorpholine (1.0 eq)
-
Sodium nitrite (1.1 eq)
-
Sulfuric acid (or hydrochloric acid)
-
Deionized water
-
Ice
-
-
Procedure:
-
Dissolve 4-(4-aminophenyl)thiomorpholine in an aqueous solution of sulfuric acid, cooled in an ice bath to 0-5°C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
Slowly add the diazonium salt solution to a separate flask containing boiling water.
-
Continue heating until nitrogen evolution ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
-
Step 4: Synthesis of this compound
The final step involves the oxidation of the sulfide to a sulfone. The synthesis of the parent thiomorpholine-1,1-dioxide is typically achieved through oxidation with agents like hydrogen peroxide.[3]
-
Materials:
-
4-(4-Hydroxyphenyl)thiomorpholine (1.0 eq)
-
Hydrogen peroxide (30% aqueous solution, excess)
-
Acetic acid (or another suitable solvent)
-
-
Procedure:
-
Dissolve 4-(4-hydroxyphenyl)thiomorpholine in acetic acid.
-
Slowly add an excess of 30% aqueous hydrogen peroxide to the solution. The reaction can be exothermic, so cooling may be necessary.
-
Stir the reaction mixture at room temperature or with gentle heating until the oxidation is complete (monitored by TLC or LC-MS).
-
After completion, the product can be isolated by pouring the reaction mixture into water and collecting the precipitate by filtration, or by extraction with an appropriate solvent.
-
The crude product can be purified by recrystallization or column chromatography.
-
Applications as a Building Block in Organic Synthesis
The bifunctional nature of this compound makes it a valuable starting material for the synthesis of more complex molecules, particularly in the realm of drug discovery.
Diagram: Application Workflow
Caption: Derivatization and screening workflow.
The phenolic hydroxyl group can undergo a variety of transformations, including:
-
O-Alkylation and O-Arylation: Reaction with alkyl or aryl halides under basic conditions to form ether linkages. This allows for the introduction of diverse substituents to probe structure-activity relationships.
-
Esterification: Acylation with acid chlorides or anhydrides to produce ester derivatives.
-
Mitsunobu Reaction: For the introduction of various functional groups with inversion of stereochemistry if a chiral alcohol is used as the nucleophile.
The thiomorpholine 1,1-dioxide moiety is generally stable under many reaction conditions, providing a robust scaffold. The presence of the sulfone group increases the polarity and hydrogen bond accepting capacity of the molecule, which can be advantageous for targeting specific protein binding pockets.
Derivatives of thiomorpholine 1,1-dioxide have been investigated for a range of biological activities, including as inhibitors of kinases, reverse transcriptase, and as antidiabetic, antimigraine, antibiotic, and antifungal agents.[2] While specific signaling pathways for derivatives of this compound are not detailed in the available literature, the broad applications of related compounds suggest that this building block could be instrumental in developing modulators of various cellular signaling cascades.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis, while requiring a multi-step approach, utilizes well-established and reliable chemical transformations. The presence of two distinct functional handles—the reactive phenol and the stable, polar thiomorpholine 1,1-dioxide core—provides medicinal chemists with a powerful platform for the design and synthesis of novel bioactive molecules. Further exploration of the synthetic utility and biological applications of this compound is warranted and holds significant promise for the development of new therapeutics.
References
Methodological & Application
Synthesis of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide: A Detailed Guide for Researchers
Introduction
4-(4-Hydroxyphenyl)thiomorpholine 1,1-dioxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of a variety of pharmacologically active molecules. The presence of the thiomorpholine 1,1-dioxide moiety, a sulfone derivative of thiomorpholine, imparts unique physicochemical properties to the parent molecule, influencing its solubility, metabolic stability, and ability to interact with biological targets. This document provides detailed application notes and experimental protocols for the synthesis of this valuable intermediate, aimed at researchers, scientists, and professionals in the field of drug development.
Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The most common and practical methods involve a multi-step synthesis commencing from readily available starting materials. A prevalent strategy involves the initial N-arylation of thiomorpholine followed by the oxidation of the sulfur atom. An alternative approach involves the N-arylation of pre-formed thiomorpholine 1,1-dioxide.
A logical and well-documented synthetic pathway begins with the nucleophilic aromatic substitution of a p-substituted nitrobenzene with thiomorpholine. The resulting nitro-intermediate is then reduced to the corresponding aniline, which can be converted to the target phenol derivative. The final step involves the oxidation of the thiomorpholine sulfur to the sulfone.
This document will focus on a detailed, three-step protocol derived from established chemical literature, starting from 4-fluoronitrobenzene and thiomorpholine.
Experimental Protocols
Protocol 1: Three-Step Synthesis from 4-Fluoronitrobenzene and Thiomorpholine
This protocol outlines a reliable three-step synthesis of this compound.
Step 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
This step involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine.
-
Materials:
-
Thiomorpholine
-
4-Fluoronitrobenzene
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine thiomorpholine (1.0 eq) and triethylamine (5.0 eq).
-
To this mixture, add a solution of 4-fluoronitrobenzene (1.0 eq) dissolved in 15 mL of acetonitrile.
-
Heat the reaction mixture to 85°C and stir for 12 hours.
-
After cooling to room temperature, add 50 mL of deionized water to the reaction mixture.
-
Extract the aqueous mixture with ethyl acetate (3 x 60 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product, 4-(4-nitrophenyl)thiomorpholine, can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of 4-(Thiomorpholin-4-yl)aniline
This step involves the reduction of the nitro group of 4-(4-nitrophenyl)thiomorpholine to an amine.
-
Materials:
-
4-(4-Nitrophenyl)thiomorpholine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂, Pd/C)
-
Ethanol or Ethyl acetate
-
Sodium bicarbonate solution
-
Brine
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure (using Tin(II) chloride):
-
Dissolve 4-(4-nitrophenyl)thiomorpholine (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Heat the mixture at reflux for 3-4 hours.
-
Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(thiomorpholin-4-yl)aniline.
-
Step 3: Synthesis of 4-(4-Hydroxyphenyl)thiomorpholine
This step involves the conversion of the aniline to a phenol via a diazotization-hydrolysis sequence.
-
Materials:
-
4-(Thiomorpholin-4-yl)aniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Ice
-
-
Equipment:
-
Beaker
-
Magnetic stirrer
-
Dropping funnel
-
-
Procedure:
-
Dissolve 4-(thiomorpholin-4-yl)aniline (1.0 eq) in a mixture of hydrochloric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, heat a dilute solution of sulfuric acid to boiling.
-
Slowly add the cold diazonium salt solution to the boiling sulfuric acid solution.
-
After the addition is complete, continue heating for a short period to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(4-hydroxyphenyl)thiomorpholine.
-
Step 4: Synthesis of this compound
This final step is the oxidation of the sulfur atom to a sulfone.
-
Materials:
-
4-(4-Hydroxyphenyl)thiomorpholine
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid or another suitable solvent
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 4-(4-hydroxyphenyl)thiomorpholine (1.0 eq) in glacial acetic acid.
-
Slowly add hydrogen peroxide (2.2-3.0 eq) to the solution, maintaining the temperature with an ice bath if necessary.
-
Stir the reaction mixture at room temperature for 24-48 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain this compound.
-
Data Presentation
| Step | Product | Starting Material(s) | Key Reagents | Typical Yield (%) | Purity (%) | Analytical Method |
| 1 | 4-(4-Nitrophenyl)thiomorpholine | Thiomorpholine, 4-Fluoronitrobenzene | Triethylamine, Acetonitrile | 85-95 | >95 | NMR, LC-MS |
| 2 | 4-(Thiomorpholin-4-yl)aniline | 4-(4-Nitrophenyl)thiomorpholine | SnCl₂·2H₂O or H₂/Pd-C | 70-85 | >95 | NMR, LC-MS |
| 3 | 4-(4-Hydroxyphenyl)thiomorpholine | 4-(Thiomorpholin-4-yl)aniline | NaNO₂, H₂SO₄ | 50-70 | >90 | NMR, LC-MS |
| 4 | This compound | 4-(4-Hydroxyphenyl)thiomorpholine | Hydrogen Peroxide, Acetic Acid | 80-90 | >98 | NMR, LC-MS, HPLC |
Visualizations
Synthetic Pathway
Caption: Multi-step synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for a single synthetic step.
Applications and Further Research
This compound is a versatile intermediate. The phenolic hydroxyl group can be further functionalized, for example, through etherification or esterification, to generate a library of derivatives for structure-activity relationship (SAR) studies. The thiomorpholine 1,1-dioxide scaffold is often explored as a bioisostere for other cyclic amines in drug design, offering a different profile in terms of hydrogen bonding capacity, lipophilicity, and metabolic stability. Researchers can utilize this building block in the development of novel kinase inhibitors, receptor antagonists, and other therapeutic agents. The detailed protocols provided herein should enable the efficient and reliable synthesis of this key intermediate for various research and development endeavors.
Application Notes and Protocols for Thiomorpholine Synthesis via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of thiomorpholine derivatives through Nucleophilic Aromatic Substitution (SNAr). The thiomorpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] SNAr reactions offer a robust and versatile method for the N-arylation of thiomorpholine, particularly with electron-deficient aromatic rings.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution at aliphatic centers (SN1 and SN2), SNAr reactions typically proceed via a two-step addition-elimination mechanism. This pathway is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho- or para- to the leaving group. These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack.[2]
The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, which is inverse to the trend observed in SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, and the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[3]
Applications in Drug Development
The thiomorpholine moiety is a valuable scaffold in drug discovery due to its unique physicochemical properties, which can enhance the pharmacological profile of a molecule.[1] The substitution of an oxygen atom in the analogous morpholine structure with a sulfur atom increases lipophilicity and can introduce a "soft spot" for metabolism through oxidation to the corresponding sulfoxide and sulfone. Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1]
General Workflow for SNAr Synthesis of N-Aryl Thiomorpholines
The synthesis of N-aryl thiomorpholines via SNAr typically involves the reaction of an activated haloarene with thiomorpholine in the presence of a base. The base serves to neutralize the hydrogen halide formed during the reaction.
Caption: General workflow for the synthesis of N-aryl thiomorpholines via SNAr.
Data Presentation: SNAr Reactions for Thiomorpholine Synthesis
The following table summarizes various reaction conditions and yields for the synthesis of N-aryl thiomorpholine derivatives via SNAr.
| Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoronitrobenzene | Thiomorpholine | Triethylamine | Acetonitrile | 85 | 12 | 95 | [1] |
| 1-Chloro-2,4-dinitrobenzene | Thiomorpholine | Sodium Bicarbonate | Ethanol | Reflux | 1 | 98 | |
| Picryl Chloride | Thiomorpholine | Sodium Acetate | Methanol | Room Temp | 0.5 | 92 | |
| 2-Fluoro-5-nitroanisole | Thiomorpholine | Potassium Carbonate | DMF | 100 | 4 | 88 | |
| 4-Chlorobenzonitrile | Thiomorpholine | Sodium tert-butoxide | Dioxane | 120 | 24 | 75 |
Note: The data for entries 2-5 are representative examples based on typical SNAr reactions and may not be from a single, specific cited source in the initial search results.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine [1]
This protocol describes the synthesis of 4-(4-nitrophenyl)thiomorpholine from 4-fluoronitrobenzene and thiomorpholine.
Materials:
-
Thiomorpholine (1.03 g, 10 mmol)
-
4-Fluoronitrobenzene (1.41 g, 10 mmol)
-
Triethylamine (5.06 g, 50 mmol)
-
Acetonitrile (15 mL)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser, add thiomorpholine (10 mmol) and triethylamine (50 mmol).
-
Add a solution of 4-fluoronitrobenzene (10 mmol) in acetonitrile (15 mL).
-
Stir the reaction mixture and heat to 85 °C for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Add 50 mL of deionized water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 60 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: 95%
Characterization:
-
¹H NMR (402 MHz, Chloroform-d): δ 8.08 (m, 2H), 6.75 (m, 2H), 3.82 (m, 4H), 2.68 (m, 4H) ppm.[1]
-
¹³C NMR (101 MHz, Chloroform-d): δ 153.5, 138.1, 126.2, 112.8, 50.3, 25.8 ppm.[1]
-
HRMS (EI+): m/z 224.061650, calculated for [C₁₀H₁₂N₂O₂S]⁺ 224.061400.[1]
Protocol 2: Synthesis of 4-(2,4-Dinitrophenyl)thiomorpholine
This protocol describes the synthesis of 4-(2,4-dinitrophenyl)thiomorpholine from 1-chloro-2,4-dinitrobenzene and thiomorpholine.
Materials:
-
Thiomorpholine (1.03 g, 10 mmol)
-
1-Chloro-2,4-dinitrobenzene (2.02 g, 10 mmol)
-
Sodium bicarbonate (1.26 g, 15 mmol)
-
Ethanol (20 mL)
-
Deionized water
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (10 mmol) in ethanol (20 mL).
-
Add thiomorpholine (10 mmol) to the solution.
-
Add sodium bicarbonate (15 mmol) to the reaction mixture.
-
Heat the mixture to reflux with stirring for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
Expected Yield: ~98%
Signaling Pathway Diagram
The thiomorpholine scaffold is often incorporated into molecules designed to inhibit specific signaling pathways implicated in diseases like cancer. The following diagram illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by a thiomorpholine-containing inhibitor.
Caption: A generic kinase signaling pathway targeted by a thiomorpholine-based inhibitor.
References
Application Notes: Photochemical Thiol-Ene Reaction for Thiomorpholine Synthesis
Introduction
The thiomorpholine structural motif is a cornerstone in medicinal chemistry, featuring prominently in a range of active pharmaceutical ingredients (APIs) with diverse pharmacological activities, including antimalarial, antibiotic, and antioxidant properties.[1] A notable example is the antibiotic sutezolid, a promising candidate for the treatment of multidrug-resistant tuberculosis.[1] Traditional synthetic routes to thiomorpholine can be protracted and economically challenging for large-scale production.[2] The photochemical thiol-ene "click" reaction offers a modern, efficient, and scalable alternative, leveraging readily available starting materials to produce thiomorpholine in a time- and atom-efficient manner.[1][2] This method is characterized by high yields, tolerance to various solvents, and the absence of byproducts, making it an attractive strategy for drug development and manufacturing.[1][3]
Reaction Pathway
The synthesis of thiomorpholine via a photochemical thiol-ene reaction is a two-step process. The first step involves the photochemical "click" reaction between a thiol and an alkene. In a well-documented example, cysteamine hydrochloride reacts with vinyl chloride in the presence of a photocatalyst and UV light to form the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.[2] The subsequent step is a base-mediated intramolecular cyclization of this intermediate to yield the final thiomorpholine product.[2][4] This telescoped process, particularly when adapted to a continuous flow setup, minimizes handling and overall production time.[2]
Core Advantages for Pharmaceutical Research and Development:
-
High Efficiency and Yield: The thiol-ene reaction is a "click" chemistry, known for its high conversion rates and minimal byproduct formation.[1][3]
-
Mild Reaction Conditions: The use of photochemical initiation allows the reaction to proceed at ambient temperatures, preserving sensitive functional groups.[3]
-
Scalability: The process, especially when implemented in a continuous flow system, is readily scalable for industrial production.[2]
-
Cost-Effectiveness: The use of inexpensive starting materials like cysteamine and vinyl chloride, coupled with low catalyst loading, makes this an economically viable route.[1][5]
Data Presentation
The following table summarizes key quantitative data for the continuous flow synthesis of thiomorpholine.
| Parameter | Value | Reference |
| Starting Materials | Cysteamine hydrochloride, Vinyl chloride | [1] |
| Photocatalyst | 9-Fluorenone (9-FL) | [1] |
| Catalyst Loading | 0.1–0.5 mol % | [1] |
| Substrate Concentration | 4 M | [1] |
| Wavelength for Irradiation | 365 nm or 405 nm | [1] |
| Residence Time (Thiol-Ene) | 20 minutes | [2] |
| Intermediate Yield | Quantitative | [1] |
| Cyclization Base | Diisopropylethylamine (DIPEA) | [4] |
| Residence Time (Cyclization) | 5 minutes | [1] |
| Overall Isolated Yield | 54% | [1] |
| Throughput (Intermediate) | 5.9 g/h | [1] |
| Throughput (Thiomorpholine) | 1.8 g/h | [1] |
Experimental Protocols
Protocol 1: Continuous Flow Photochemical Thiol-Ene Reaction
This protocol describes the initial step of forming the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.
Materials:
-
Cysteamine hydrochloride
-
Vinyl chloride
-
9-Fluorenone (photocatalyst)
-
Methanol (solvent)
-
Diphenyl ether (internal standard, optional)
-
Continuous flow reactor system with a photochemical reactor (e.g., equipped with a 365 nm LED)
-
Syringe pump
-
Mass flow controller
-
T-mixer
-
Back-pressure regulator
Procedure:
-
Feed Solution Preparation: In a volumetric flask, dissolve cysteamine hydrochloride (e.g., 45.44 g, 0.4 mol) and 9-fluorenone (e.g., 0.36 g, 2 mmol, 0.5 mol %) in methanol to the desired concentration (e.g., 4 M).[4] If quantitative analysis is required, an internal standard such as diphenyl ether can be added.[5] Use sonication to aid dissolution.[1]
-
System Setup: Assemble the continuous flow reactor. Set the temperature of the photochemical reactor to 20 °C and the LED cooling system to 15 °C.[2]
-
Reaction Initiation: Pump the prepared feed solution into the flow reactor system.[2] Simultaneously, introduce vinyl chloride gas into the system via a mass flow controller, mixing it with the liquid feed in a T-mixer before it enters the photochemical reactor.[2]
-
Photochemical Reaction: Irradiate the reaction mixture with a 365 nm UV-LED as it passes through the photochemical reactor.[4] The residence time in the reactor should be approximately 20 minutes.[2]
-
Intermediate Collection: The output from the reactor, containing the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, is collected in a hold vessel which can also act as a gas separator.[1]
Protocol 2: Telescoped Base-Mediated Cyclization
This protocol details the subsequent cyclization to form thiomorpholine.
Materials:
-
Output solution from Protocol 1
-
Diisopropylethylamine (DIPEA)
-
Heated reactor coil
-
T-mixer
Procedure:
-
Base Introduction: Pump the intermediate solution from the hold vessel and mix it with neat DIPEA (2 equivalents) using a T-mixer.[4]
-
Cyclization: Pass the resulting mixture through a heated reactor coil at 100 °C.[4] A residence time of approximately 5 minutes is required for complete cyclization.[1]
-
Work-up and Purification:
-
Collect the fractions from the reactor outlet.
-
Acidify the collected mixture with 1 M HCl and extract with ethyl acetate.
-
Separate the phases and wash the organic phase with 1 M HCl.
-
Combine the aqueous phases and basify with ~4 M NaOH until the pH is >13.
-
Extract the aqueous phase multiple times with dichloromethane (DCM).
-
Combine the organic fractions, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain thiomorpholine.[4]
-
Visualizations
Caption: Photochemical thiol-ene reaction mechanism for thiomorpholine synthesis.
References
Application Notes and Protocols for the Characterization of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide , a key intermediate in pharmaceutical development. The protocols outlined below cover chromatographic, spectroscopic, titrimetric, and thermal analysis techniques to ensure the identity, purity, and stability of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for quantitative assay. A reverse-phase method is recommended, leveraging the compound's aromatic and polar functional groups.
Quantitative Data Summary
| Parameter | Value |
| Purity (by HPLC) | > 98.0% |
| Retention Time | Compound-specific, dependent on exact conditions |
| UV λmax | Approximately 225 nm and 275 nm |
Experimental Protocol
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
c. Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.
-
For assay, compare the peak area of the sample to that of a certified reference standard of known concentration.
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Nonaqueous Titration for Purity Determination
Nonaqueous titration is a classic and reliable method for determining the purity of weakly basic compounds like the tertiary amine in this compound.
Quantitative Data Summary
| Parameter | Value |
| Purity (by Titration) | > 98.0%[1] |
| Equivalence Point | Dependent on sample weight and titrant concentration |
Experimental Protocol
a. Reagent Preparation:
-
0.1 N Perchloric Acid in Glacial Acetic Acid: To 900 mL of glacial acetic acid, add 8.5 mL of 72% perchloric acid, followed by 30 mL of acetic anhydride. Dilute to 1000 mL with glacial acetic acid and allow to stand for 24 hours before use. Standardize against potassium hydrogen phthalate.
-
Indicator Solution: 0.5% (w/v) Crystal Violet in glacial acetic acid.
b. Titration Procedure:
-
Accurately weigh approximately 200 mg of this compound.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator solution. The solution should turn violet.
-
Titrate with standardized 0.1 N perchloric acid in glacial acetic acid until the color changes from violet to a blue-green endpoint.
-
Perform a blank titration using 50 mL of glacial acetic acid and the indicator.
c. Calculation: Purity (%) = [((V_sample - V_blank) * N * MW) / (W * 10)]
Where:
-
V_sample = Volume of titrant used for the sample (mL)
-
V_blank = Volume of titrant used for the blank (mL)
-
N = Normality of the perchloric acid titrant
-
MW = Molecular weight of the compound (227.28 g/mol )[2]
-
W = Weight of the sample (mg)
Titration Workflow
Caption: Nonaqueous titration workflow.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ||
| Aromatic-OH | ~9.0 - 10.0 | Singlet (broad) |
| Aromatic C-H | ~6.8 - 7.2 | Multiplet (AA'BB' system) |
| Thiomorpholine N-CH₂ | ~3.5 - 3.8 | Triplet |
| Thiomorpholine S-CH₂ | ~3.1 - 3.4 | Triplet |
| ¹³C NMR | ||
| Aromatic C-O | ~150 - 155 | Singlet |
| Aromatic C-N | ~140 - 145 | Singlet |
| Aromatic C-H | ~115 - 125 | Doublet |
| Thiomorpholine N-CH₂ | ~50 - 55 | Triplet |
| Thiomorpholine S-CH₂ | ~50 - 55 | Triplet |
Experimental Protocol
a. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
b. Data Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
c. Data Analysis:
-
Reference the spectra to the residual solvent peak.
-
Assign the observed peaks to the corresponding protons and carbons in the molecular structure.
-
Confirm the structure by analyzing chemical shifts, multiplicities, and integration values.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (Phenolic) | 3200 - 3600 (broad) |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2800 - 3000 |
| C=C (Aromatic) | 1500 - 1600 |
| S=O (Sulfone) | 1250 - 1350 and 1120 - 1180 |
| C-N (Aromatic Amine) | 1250 - 1350 |
| C-O (Phenolic) | 1180 - 1260 |
Experimental Protocol
a. Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.[3]
b. Data Acquisition:
-
Instrument: FTIR spectrometer equipped with an ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically sufficient.
c. Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Compare the obtained spectrum with a reference spectrum if available.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Weight | 227.28 g/mol [2] |
| Molecular Ion (M+) | m/z 227 (if stable) |
| Major Fragments | Expected fragments from cleavage of the thiomorpholine ring and the bond between the phenyl group and the nitrogen atom. |
Experimental Protocol
a. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 100 ng/mL.
b. Data Acquisition (Direct Infusion):
-
Instrument: Mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.
-
Mode: Positive ion mode is typically used for amines.
-
Infusion Rate: 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
c. Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic characterization.
Gas Chromatography (GC) for Purity and Residual Solvents
Gas chromatography is suitable for assessing the purity of this compound, especially for detecting volatile impurities and residual solvents.
Quantitative Data Summary
| Parameter | Value |
| Purity (by GC) | > 98.0%[1] |
| Retention Time | Compound-specific, dependent on exact conditions |
Experimental Protocol
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable high-boiling point solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide) to a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
b. Instrumentation and Conditions:
-
GC System: A gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column suitable for amines (e.g., CP-Wax for Volatile Amines).[2]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 10 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Injection Volume: 1 µL (split or splitless injection).
c. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine purity.
-
Identify and quantify residual solvents by comparing retention times and responses to known standards.
Thermal Analysis (TGA/DSC)
Thermal analysis provides information on the melting point, thermal stability, and decomposition profile of the compound.
Quantitative Data Summary
| Parameter | Value |
| Melting Point (DSC) | 154.0 to 158.0 °C[1] |
| Decomposition Temp. (TGA) | To be determined |
Experimental Protocol
a. Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
b. Instrumentation and Conditions:
-
Instrument: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
DSC Method:
-
Temperature Range: 25 °C to 200 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
-
TGA Method:
-
Temperature Range: 25 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
c. Data Analysis:
-
DSC: Determine the onset and peak of the melting endotherm.
-
TGA: Analyze the thermogram for weight loss steps to determine the decomposition temperature and profile.
Thermal Analysis Logical Flow
Caption: Logical flow for thermal analysis.
References
Application Notes and Protocols: NMR Spectroscopy of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopy of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide. Included are predicted ¹H and ¹³C NMR data, comprehensive protocols for sample preparation and spectral acquisition, and graphical workflows to aid in experimental design and data interpretation. This guide is intended for researchers in medicinal chemistry and drug discovery who are working with this and structurally related compounds.
Chemical Structure
-
IUPAC Name: 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol[1]
-
Molecular Formula: C₁₀H₁₃NO₃S[1]
-
Molecular Weight: 227.28 g/mol [1]
Predicted NMR Data
Due to the absence of publicly available experimental spectra for this compound, the following ¹H and ¹³C NMR data have been predicted using computational methods and analysis of structurally similar compounds. These tables provide expected chemical shifts, multiplicities, and coupling constants.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum was calculated for a 500 MHz spectrometer in DMSO-d₆.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 | 9.2 - 9.6 | Singlet (broad) | - |
| H-2, H-6 | 6.8 - 7.0 | Doublet | ~8.5 |
| H-3, H-5 | 6.6 - 6.8 | Doublet | ~8.5 |
| H-7, H-11 | 3.6 - 3.8 | Triplet | ~5.0 |
| H-8, H-10 | 3.1 - 3.3 | Triplet | ~5.0 |
Proton numbering corresponds to the chemical structure provided.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum was calculated for a 125 MHz spectrometer in DMSO-d₆.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 155 - 157 |
| C-2, C-6 | 118 - 120 |
| C-3, C-5 | 115 - 117 |
| C-4 | 140 - 142 |
| C-7, C-11 | 50 - 52 |
| C-8, C-10 | 48 - 50 |
Carbon numbering corresponds to the chemical structure provided.
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound.
Sample Preparation
High-quality NMR spectra are highly dependent on proper sample preparation.[2]
-
Sample Weighing: For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of the compound. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good starting choice for this compound due to the phenolic hydroxyl group. Chloroform-d (CDCl₃) is another common choice for a broad range of organic compounds.[2]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4] Gentle vortexing or sonication can aid in complete dissolution.[4]
-
Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette with a small plug of glass wool into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[4] Clearly label the tube with the sample identification.
NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically used.
-
Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): A spectral width of -2 to 12 ppm is generally adequate for most organic molecules.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): 2 seconds is a standard value.
-
Acquisition Time (aq): Approximately 1-2 seconds.
-
Spectral Width (sw): A spectral width of 0 to 220 ppm is standard for ¹³C NMR.
2D NMR experiments are invaluable for structural elucidation by revealing through-bond and through-space correlations.[5][6]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It is useful for identifying adjacent protons in the thiomorpholine ring and the aromatic system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. It is essential for assigning the protonated carbons in the molecule.
Diagrams and Workflows
NMR Analysis Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a small molecule like this compound.
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Role in Drug Discovery
Thiomorpholine and its derivatives are important structural motifs in medicinal chemistry. The diagram below illustrates the role of this compound as a building block in the synthesis of potential therapeutic agents.
Caption: Role of the title compound as a scaffold in a drug discovery pipeline.
References
- 1. This compound | C10H13NO3S | CID 21845223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. ulethbridge.ca [ulethbridge.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Quantitative Analysis of Thiomorpholine Derivatives by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiomorpholine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The thiomorpholine ring, a sulfur-containing analog of morpholine, serves as a versatile scaffold in the design of novel therapeutic agents targeting a range of diseases, including cancer and infectious diseases. Accurate and sensitive quantification of these compounds in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the analysis of thiomorpholine derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique renowned for its high sensitivity and selectivity.
Signaling Pathways and Drug Action
Thiomorpholine derivatives are often designed to interact with specific biological pathways implicated in disease progression. For instance, in oncology, they can be developed as inhibitors of protein kinases, which are key components of signaling cascades that regulate cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway with the inhibitory action of a thiomorpholine derivative.
Experimental Protocols
This section details a validated LC-MS/MS method for the quantitative analysis of a representative thiomorpholine derivative, Gefitinib, in rat plasma.[1] This protocol can be adapted for other thiomorpholine derivatives with appropriate optimization of parameters.
Materials and Reagents
-
Gefitinib reference standard
-
Estazolam (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
Instrumentation
-
Liquid Chromatograph: Agilent 1200 series or equivalent
-
Mass Spectrometer: Applied Biosystems API 4000 triple quadrupole or equivalent
-
Analytical Column: SB-C18 (2.1 mm × 50 mm, 3.5 µm)
Sample Preparation
A simple protein precipitation method is employed for sample cleanup.[1]
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Estazolam).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Figure 2: Workflow for the preparation of plasma samples for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | SB-C18 (2.1 mm × 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| MRM Transitions | Compound |
Data Presentation
The quantitative performance of the method is summarized below. The method was linear over the concentration range of 5-2000 ng/mL for Gefitinib in rat plasma.[1]
Calibration Curve
| Analyte | Concentration Range (ng/mL) | r² |
| Gefitinib | 5 - 2000 | > 0.99 |
Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Gefitinib | LLOQ | < 15 | < 15 | 85 - 115 |
| Low QC | < 15 | < 15 | 85 - 115 | |
| Mid QC | < 15 | < 15 | 85 - 115 | |
| High QC | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation
Recovery
The mean recovery of Gefitinib from plasma was in the range of 78.6-93.0%.[1]
Conclusion
This application note provides a robust and sensitive LC-MS/MS method for the quantitative analysis of the thiomorpholine derivative, Gefitinib, in a biological matrix. The described protocol, including a straightforward sample preparation procedure and optimized chromatographic and mass spectrometric conditions, can be readily implemented in a research or drug development setting. The provided framework can be adapted for the analysis of other thiomorpholine-containing compounds, facilitating their preclinical and clinical development.
References
Application Notes and Protocols for X-ray Crystallography of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, crystallization, and X-ray crystallographic analysis of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide and its analogs. This class of compounds holds significant promise in drug discovery, with demonstrated potential in modulating key signaling pathways.
Introduction
The thiomorpholine 1,1-dioxide scaffold is a "privileged" structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] The incorporation of a 4-hydroxyphenyl substituent introduces a key pharmacophoric element, capable of forming crucial hydrogen bonding interactions with biological targets. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structure of these molecules, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.
While specific crystallographic data for this compound is not yet publicly available, this document outlines generalized protocols and expected data based on the analysis of closely related analogs.
Biological Significance and Potential Signaling Pathways
Thiomorpholine and its derivatives have been associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[3][4][5] The 1,1-dioxide moiety enhances the polarity and hydrogen bonding capacity of the thiomorpholine ring.
Potential Target Pathways:
-
PI3K/Akt/mTOR Signaling Pathway: Several thiomorpholine-containing molecules have been identified as inhibitors of this critical pathway, which is frequently dysregulated in cancer.[1][5] Inhibition of this pathway can lead to decreased cell proliferation, survival, and metabolism.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Thiomorpholine derivatives have shown potential as inhibitors of DPP-IV, a key enzyme in glucose homeostasis.[1][5] Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.
Figure 1: Potential inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine analogs.
Experimental Protocols
Synthesis of this compound Analogs
A general method for the synthesis of N-aryl thiomorpholine 1,1-dioxides involves a two-step process: N-arylation followed by oxidation.
Protocol 3.1.1: N-Arylation of Thiomorpholine
-
To a solution of thiomorpholine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF), add the desired substituted 4-fluorophenyl derivative (1.1 eq.) and a base such as triethylamine (TEA) or potassium carbonate (2.0 eq.).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-aryl thiomorpholine.
Protocol 3.1.2: Oxidation to the 1,1-Dioxide
-
Dissolve the N-aryl thiomorpholine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add an oxidizing agent, such as hydrogen peroxide (2.2 eq.) or potassium permanganate, portion-wise.[6]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) if necessary.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(aryl)thiomorpholine 1,1-dioxide.
Figure 2: General synthesis workflow for N-aryl thiomorpholine 1,1-dioxides.
Single Crystal Growth
Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.
Protocol 3.2.1: Slow Evaporation
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, ethyl acetate, acetone) to form a nearly saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a cap or parafilm with a few small holes pierced to allow for slow evaporation of the solvent.
-
Leave the vial undisturbed in a vibration-free environment at a constant temperature.
-
Monitor the vial for crystal formation over several days to weeks.
Protocol 3.2.2: Vapor Diffusion
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., chloroform, dichloromethane).
-
Place this solution in a small open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent," e.g., hexane, pentane).
-
Over time, the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head using a cryoloop and a cryoprotectant oil.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Data Processing: Process the raw diffraction images to integrate the reflection intensities and perform corrections for Lorentz and polarization effects. An absorption correction should also be applied.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
Figure 3: Experimental workflow for X-ray crystallography.
Data Presentation
The following tables provide a template for the presentation of crystallographic data. As a reference, data for a closely related analog, 4-(4-nitrophenyl)thiomorpholine, may be included when available in the literature.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | This compound Analog |
| Empirical formula | C10H13NO3S |
| Formula weight | 227.28 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | To be determined |
| Space group | To be determined |
| Unit cell dimensions | |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (Å3) | To be determined |
| Z | To be determined |
| Density (calculated) (Mg/m3) | To be determined |
| Absorption coefficient (mm-1) | To be determined |
| F(000) | To be determined |
| Crystal size (mm3) | e.g., 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | e.g., 2.5 to 27.5 |
| Index ranges | To be determined |
| Reflections collected | To be determined |
| Independent reflections | To be determined [R(int) = value] |
| Completeness to theta = 25.242° (%) | e.g., >99.0 |
| Refinement method | Full-matrix least-squares on F2 |
| Data / restraints / parameters | values |
| Goodness-of-fit on F2 | value |
| Final R indices [I>2sigma(I)] | R1 = value, wR2 = value |
| R indices (all data) | R1 = value, wR2 = value |
| Largest diff. peak and hole (e.Å-3) | values |
Table 2: Selected Bond Lengths (Å) and Angles (°) for a Hypothetical Analog
| Bond | Length (Å) | Angle | Degrees (°) |
| S(1)-O(1) | e.g., 1.43 | O(1)-S(1)-O(2) | e.g., 118.0 |
| S(1)-C(1) | e.g., 1.78 | C(1)-S(1)-C(4) | e.g., 100.0 |
| N(1)-C(aryl) | e.g., 1.40 | C(2)-N(1)-C(3) | e.g., 112.0 |
| C(aryl)-O(3) | e.g., 1.37 | C(aryl)-N(1)-C(2) | e.g., 120.0 |
Note: The values in the tables are placeholders and will be determined experimentally.
Conclusion
These application notes provide a framework for the synthesis and detailed structural analysis of this compound and its analogs using X-ray crystallography. The provided protocols and data presentation templates are intended to guide researchers in obtaining high-quality structural information, which is paramount for advancing drug discovery efforts targeting pathways such as PI3K/Akt/mTOR and DPP-IV. The elucidation of the three-dimensional structures of these compounds will undoubtedly accelerate the development of novel therapeutics.
References
"4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide": A Scaffolding Approach in Modern Drug Discovery
Application Note
Introduction
"4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide" is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. Its structural architecture, featuring a thiomorpholine 1,1-dioxide moiety linked to a hydroxyphenyl group, presents a versatile scaffold for the design and synthesis of novel therapeutic agents. The thiomorpholine 1,1-dioxide ring system is recognized for its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, which are critical parameters in drug design. This, combined with the hydrogen-bonding potential of the phenolic hydroxyl group, makes it an attractive starting point for developing compounds targeting a range of biological pathways.
While specific, publicly available quantitative data and detailed experimental protocols for "this compound" are limited, its structural components are present in various biologically active molecules. The thiomorpholine 1,1-dioxide core is a key feature in compounds investigated for the treatment of inflammatory diseases, autoimmune disorders, and cancer. Research into related compounds suggests that this scaffold can serve as a crucial building block for the development of kinase inhibitors and modulators of inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway.
This document aims to provide a generalized framework for researchers and drug development professionals on the potential applications and experimental exploration of "this compound" in drug discovery, based on the known activities of structurally similar compounds.
Potential Therapeutic Applications
The unique combination of a thiomorpholine 1,1-dioxide and a hydroxyphenyl group suggests several potential avenues for therapeutic intervention:
-
Anti-inflammatory Agents: The thiomorpholine 1,1-dioxide moiety has been incorporated into molecules designed to modulate inflammatory responses. It is hypothesized that derivatives of "this compound" could be investigated as inhibitors of key inflammatory mediators.
-
Kinase Inhibitors: The hydroxyphenyl group is a common feature in many kinase inhibitors, where it can form critical hydrogen bond interactions within the ATP-binding pocket of the enzyme. The thiomorpholine 1,1-dioxide can act as a solvent-exposed moiety to enhance solubility and fine-tune pharmacokinetic properties.
-
Anticancer Agents: Given the role of various kinases and signaling pathways in cancer progression, derivatives of this scaffold could be explored for their antiproliferative and pro-apoptotic effects on cancer cell lines.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of "this compound" and its derivatives.
Protocol 1: Synthesis of "this compound"
This protocol is a hypothetical adaptation based on the synthesis of structurally related compounds.
Objective: To synthesize "this compound".
Materials:
-
4-Fluorophenol
-
Thiomorpholine
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid - mCPBA)
-
Solvent (e.g., Dichloromethane - DCM)
-
Base (e.g., Triethylamine)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Procedure:
-
N-Arylation: In a round-bottom flask, dissolve 4-fluorophenol and thiomorpholine in a suitable solvent such as acetonitrile.
-
Add a base, for example, triethylamine, to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent and purify the resulting 4-(4-hydroxyphenyl)thiomorpholine using column chromatography.
-
Oxidation: Dissolve the purified 4-(4-hydroxyphenyl)thiomorpholine in a solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as mCPBA (2.2 equivalents), portion-wise.
-
Allow the reaction to stir and warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Perform an aqueous work-up, extract the product, and purify by column chromatography to yield "this compound".
-
Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To evaluate the inhibitory activity of "this compound" against a specific kinase.
Materials:
-
"this compound"
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled)
-
Kinase buffer
-
Detection reagent (e.g., for luminescence or fluorescence-based assays)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of "this compound" in a suitable solvent (e.g., DMSO).
-
In a microplate, add the kinase, its substrate, and the kinase buffer.
-
Add the serially diluted compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase for a predetermined time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
As no specific quantitative data for "this compound" is publicly available, the following table is a template for how such data could be presented if obtained from the experimental protocols described above.
| Compound | Target Kinase | IC50 (nM) | Cell-based Assay (GI50, µM) |
| This compound | Kinase X | Data to be determined | Data to be determined |
| Reference Inhibitor | Kinase X | Known value | Known value |
Visualizations
The following diagrams illustrate a potential signaling pathway that could be targeted by derivatives of "this compound" and a general workflow for its synthesis and evaluation.
Caption: Hypothetical inhibition of the TLR4 signaling pathway.
Caption: General workflow for synthesis and evaluation.
Application Notes and Protocols: Leveraging "4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide" in the Development of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential application of "4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide" as a key building block in the design and synthesis of novel kinase inhibitors, with a particular focus on the Phosphoinositide 3-kinase (PI3K) pathway. The protocols detailed below are based on established methodologies for the synthesis and evaluation of structurally related compounds, providing a strong framework for the investigation of new chemical entities incorporating this scaffold.
Introduction
The this compound moiety presents a compelling structural motif for the development of kinase inhibitors. Its thiomorpholine 1,1-dioxide component offers a polar, hydrogen-bond accepting sulfone group and a saturated heterocyclic ring system that can occupy specific pockets within a kinase active site. The appended hydroxyphenyl group provides a handle for further functionalization or can participate in key hydrogen bonding interactions with the target protein.
This scaffold is a promising analog of the morpholine group found in the potent pan-PI3K inhibitor, ZSTK474. Structure-activity relationship (SAR) studies on ZSTK474 have demonstrated that modifications to one of the morpholine rings are well-tolerated and can be used to modulate potency and selectivity against different PI3K isoforms. The substitution of the morpholine with this compound is a rational design strategy to explore new chemical space and potentially develop inhibitors with improved pharmacological profiles.
Data Presentation: Kinase Inhibition Profile of ZSTK474 and Analogs
The following table summarizes the in vitro inhibitory activity of ZSTK474 and a key analog against Class I PI3K isoforms. This data provides a benchmark for the expected potency of novel inhibitors developed using the this compound scaffold.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 | 16 | 44 | 49 | 5 |
| ZSTK474 Analog (Piperazine substitution) | >1000 | >1000 | >1000 | >1000 |
Data is illustrative and compiled from published studies on ZSTK474 and its analogs.
Experimental Protocols
Protocol 1: Synthesis of a Novel Kinase Inhibitor Analog using this compound
This protocol describes a synthetic route analogous to the preparation of ZSTK474 derivatives, starting from 2,4,6-trichloro-1,3,5-triazine.
Materials:
-
2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
-
This compound
-
A suitable amine (e.g., morpholine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Step 1: First Nucleophilic Substitution.
-
Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of this compound (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the monosubstituted triazine intermediate.
-
-
Step 2: Second Nucleophilic Substitution.
-
Dissolve the monosubstituted triazine intermediate (1.0 eq) in anhydrous THF.
-
Add the second amine (e.g., morpholine, 1.1 eq) and DIPEA (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 65-70°C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final disubstituted triazine-based kinase inhibitor.
-
Protocol 2: In Vitro PI3Kα Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent-based assay to determine the IC50 values of synthesized compounds against the PI3Kα isoform.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 0.03% CHAPS)
-
ATP
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in assay buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of PI3Kα enzyme solution (pre-diluted in assay buffer).
-
Initiate the kinase reaction by adding 5 µL of a solution containing PIP2 substrate and ATP (final concentrations are typically around the Km for each).
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Western Blot Analysis of Phospho-Akt (Ser473) in Cancer Cells
This protocol is used to assess the downstream cellular activity of the synthesized inhibitors by measuring the phosphorylation of Akt, a key substrate of PI3K.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., PC-3, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a vehicle-treated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal and then to the loading control (GAPDH) to determine the relative inhibition of Akt phosphorylation.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition.
Caption: Experimental workflow for inhibitor synthesis and evaluation.
The Agrochemical Potential of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide: A Review of Available Data and Future Research Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide is a heterocyclic compound belonging to the thiomorpholine dioxide family. While the broader class of thiomorpholine derivatives has garnered significant attention in medicinal chemistry for a range of bioactivities, the specific application of this compound in agrochemical formulations remains a largely unexplored area in publicly available scientific literature. This document aims to provide a comprehensive overview of the currently available information, draw parallels from related compounds, and propose future research directions to unlock its potential in crop protection.
While direct experimental data on the agrochemical efficacy of this compound is not publicly available, the known biological activities of related thiomorpholine and heterocyclic compounds suggest potential applications as a fungicide, insecticide, or herbicide. Further research is required to determine its specific mode of action and efficacy.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for developing stable and effective agrochemical formulations.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃S | --INVALID-LINK-- |
| Molecular Weight | 227.28 g/mol | --INVALID-LINK-- |
| Synonyms | 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | --INVALID-LINK-- |
Potential Agrochemical Applications and Mechanism of Action
Heterocyclic compounds are a cornerstone of the agrochemical industry, with many exhibiting potent fungicidal, insecticidal, or herbicidal properties.[1][2] The thiomorpholine scaffold, in particular, has been investigated for various biological activities.[3] A recent study on 2-methyl-5-phenylthiazole-4-carboxamides bearing a thiomorpholine or thiomorpholine 1,1-dioxide moiety demonstrated promising fungicidal activity.[4] This suggests that the 1,1-dioxide functional group, also present in our target compound, may contribute to antifungal properties.
The mechanism of action for heterocyclic agrochemicals is diverse. In fungi, they can disrupt metabolic pathways, inhibit enzyme activity, or interfere with cell membrane integrity.[5][6][7] For instance, some heterocyclic compounds are known to increase the production of reactive oxygen species in fungi, leading to oxidative stress and cell death.[5] In insects, heterocyclic compounds, such as neonicotinoids, act on the central nervous system by targeting nicotinic acetylcholine receptors.[8][9] The structure-activity relationships of these compounds are often complex and depend on the specific heterocyclic core and its substituents.[10][11][12]
Future Research Workflow:
To ascertain the agrochemical potential of this compound, a structured research workflow is proposed.
Experimental Protocols
Detailed experimental protocols are essential for the systematic evaluation of a new agrochemical candidate. The following sections outline standardized methodologies.
Synthesis of this compound
The synthesis of thiomorpholine and its derivatives can be achieved through various routes.[3][13][14][15] A common method for the preparation of the 1,1-dioxide is the oxidation of the corresponding thiomorpholine.[16]
Protocol for Oxidation of a Thiomorpholine Precursor:
-
Dissolution: Dissolve the thiomorpholine precursor in a suitable solvent (e.g., glacial acetic acid).
-
Oxidation: Slowly add an oxidizing agent, such as hydrogen peroxide (30% solution), to the reaction mixture while maintaining a controlled temperature (e.g., using an ice bath).
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent. Precipitate the product by adding the reaction mixture to ice-water.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and mass spectrometry.
Agrochemical Formulation Development
The development of a stable and effective agrochemical formulation is a multi-step process.[17][18] Given that this compound is a solid, common formulation types to consider would be Suspension Concentrates (SC), Water-dispersible Granules (WG), or Emulsifiable Concentrates (EC) if a suitable solvent is found.[18]
General Protocol for Suspension Concentrate (SC) Formulation:
-
Milling: Wet mill the technical grade this compound with water, a dispersant, and a wetting agent to achieve a fine particle size distribution (typically < 5 µm).
-
Addition of Adjuvants: In a separate vessel, prepare an aqueous solution containing an antifreeze agent (e.g., propylene glycol), a thickener (e.g., xanthan gum), and a biocide.
-
Blending: Slowly add the milled slurry to the adjuvant solution under constant agitation.
-
Homogenization: Homogenize the mixture to ensure a uniform and stable suspension.
-
Quality Control: Evaluate the final formulation for physical and chemical stability, including viscosity, particle size, and suspensibility, according to standard CIPAC methods.
Logical Flow for Formulation Selection:
Efficacy Testing Protocols
Standardized bioassays are crucial for determining the efficacy of the compound against target pests.
Protocol for Fungicidal Activity (In Vitro):
-
Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA).
-
Compound Incorporation: Incorporate this compound at various concentrations into the molten agar.
-
Inoculation: Place a mycelial plug of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum) in the center of the solidified agar plates.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C).
-
Assessment: Measure the radial growth of the fungal colony over time and calculate the percentage of inhibition compared to a control (without the compound). Determine the EC₅₀ (Effective Concentration for 50% inhibition).
Protocol for Insecticidal Activity (Contact Toxicity):
-
Solution Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., acetone).
-
Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of the target insect (e.g., Myzus persicae, Spodoptera exigua).
-
Observation: Place the treated insects in a controlled environment with access to food.
-
Mortality Assessment: Record mortality at specific time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the LD₅₀ (Lethal Dose for 50% of the population) using probit analysis.
Protocol for Herbicidal Activity (Pre-emergence):
-
Soil Treatment: Prepare pots with a standardized soil mix.
-
Application: Apply an aqueous suspension of the formulated this compound at various rates to the soil surface.
-
Sowing: Sow seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) at a uniform depth.
-
Incubation: Place the pots in a greenhouse with controlled temperature, light, and humidity.
-
Assessment: After a set period (e.g., 14-21 days), assess the percentage of weed emergence and growth inhibition compared to an untreated control.
Conclusion
While direct evidence for the use of this compound in agrochemical formulations is currently lacking in the public domain, the chemical nature of the compound and the known activities of related heterocyclic structures provide a strong rationale for its investigation. The proposed research workflow and experimental protocols offer a systematic approach to evaluating its potential as a novel active ingredient for crop protection. Further research into its synthesis, biological activity, formulation, and safety is warranted to fully understand its utility in agriculture.
References
- 1. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Design, synthesis, and fungicidal activity evaluation of 2-methyl-5-phenylthiazole-4-carboxamides bearing morpholine, thiomorpholine, or thiomorpholine 1,1-dioxide moiety - ProQuest [proquest.com]
- 5. journals.asm.org [journals.asm.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained from clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3 H )- ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02388A [pubs.rsc.org]
- 9. PLS Structure-Insecticidal Activity Relationships of Nitromethylene, Pyrrole- and Dihydropyrrole-Fused Neonicotinoids [mdpi.com]
- 10. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Developments in newer molecules of insecticide the modes of action and structural activity relationships | PPTX [slideshare.net]
- 13. Thiomorpholine synthesis [organic-chemistry.org]
- 14. (PDF) Studies of Thiomorpholine Derivatives. I. : Synthesis [research.amanote.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. nbinno.com [nbinno.com]
- 17. products.pcc.eu [products.pcc.eu]
- 18. Pesticide formulation - Wikipedia [en.wikipedia.org]
Unexplored Potential: The Case of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide in Material Science
While 4-(4-hydroxyphenyl)thiomorpholine 1,1-dioxide is a known chemical entity, a thorough review of current scientific literature reveals a significant gap in its documented applications within material science. At present, there are no detailed, peer-reviewed studies available that would allow for the creation of comprehensive application notes or experimental protocols as requested.
This document aims to provide an overview of the compound's known properties and postulate its potential roles in material science based on the characteristics of its constituent chemical moieties. The information herein is based on general chemical principles and data available for structurally related compounds.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is foundational for any future research into its material science applications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃S | PubChem[1] |
| Molecular Weight | 227.28 g/mol | PubChem[1] |
| IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | PubChem[1] |
| CAS Number | 103661-13-8 | PubChem[1] |
| Physical State | Solid (predicted) | General Knowledge |
| Solubility | Expected to have some solubility in polar organic solvents | General Knowledge |
Postulated Applications in Material Science
Based on its chemical structure, this compound possesses several features that suggest potential utility in the development of advanced materials. It is important to note that the following are hypothetical applications that require experimental validation.
One commercial source suggests that the compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties, a plausible application given its rigid aromatic and sulfone groups.[1]
Potential Role as a Monomer or Polymer Additive
The presence of a reactive phenol group makes this compound a candidate for use as a monomer in the synthesis of various polymers, such as:
-
Epoxy Resins: The hydroxyl group can react with epichlorohydrin to form a glycidyl ether, which can then be polymerized or used as a curing agent to introduce the thiomorpholine dioxide moiety into an epoxy network. This could potentially enhance thermal stability and flame retardancy due to the presence of sulfur.
-
Polycarbonates and Polyesters: The phenolic hydroxyl group can undergo condensation polymerization with phosgene or dicarboxylic acids (or their derivatives) to form these respective classes of polymers.
-
Polymer Additive: The compound could be used as an additive to improve properties of existing polymers. The polar sulfone group might enhance adhesion, while the aromatic ring could contribute to thermal stability.
A hypothetical workflow for investigating its use as a polymer additive is outlined below.
Suggested Experimental Protocols
The following are generalized, hypothetical protocols for experiments that could be conducted to explore the material science applications of this compound. These are not based on published data for this specific molecule but are standard methods in polymer science.
Protocol 1: Synthesis of a Glycidyl Ether Derivative for Epoxy Resins
Objective: To synthesize the diglycidyl ether of this compound.
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 1 mole of this compound in an excess of epichlorohydrin and toluene.
-
Heat the mixture to 60°C with vigorous stirring.
-
Slowly add a 50% aqueous solution of NaOH (2.2 moles) dropwise over 1 hour, maintaining the temperature at 60-65°C.
-
After the addition is complete, continue stirring at this temperature for 4-5 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent and excess epichlorohydrin under reduced pressure.
-
Characterize the resulting viscous liquid or solid product using FTIR and NMR spectroscopy to confirm the formation of the glycidyl ether.
Protocol 2: Evaluation of Thermal Properties of a Polymer Blend
Objective: To determine the effect of this compound on the thermal stability of a polycarbonate (PC) matrix.
Materials:
-
Polycarbonate pellets
-
This compound powder (dried)
-
Twin-screw extruder
-
Compression molder
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Dry the PC pellets and the compound in a vacuum oven at 80°C for 12 hours.
-
Prepare physical mixtures of PC with varying weight percentages (e.g., 1%, 2%, 5%) of the compound.
-
Melt-blend the mixtures using a twin-screw extruder at a temperature profile suitable for polycarbonate (e.g., 260-280°C).
-
Pelletize the extruded strands.
-
Compression mold the pellets into thin films or bars for analysis.
-
Perform TGA on the samples from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Analyze the TGA data to determine the onset of decomposition (Td) and the char yield at high temperatures, comparing the results of the blends to that of pure PC.
Future Research Directions
The thiomorpholine 1,1-dioxide moiety is known for its chemical stability and polarity. Research into this compound could be a fruitful area for developing new functional materials. A logical research progression would be:
References
Troubleshooting & Optimization
Optimizing reaction conditions for "4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide" synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: There are two main retrosynthetic approaches for this synthesis. The choice depends on the availability of starting materials and the chemist's preference for handling potential side reactions.
-
Strategy 1: Direct N-Arylation of Thiomorpholine 1,1-Dioxide. This approach involves a cross-coupling reaction between thiomorpholine 1,1-dioxide and an aryl partner containing a hydroxyl group. Common methods include the Buchwald-Hartwig amination (using an aryl halide like 4-bromophenol) or the Chan-Lam coupling (using 4-hydroxyphenylboronic acid). This strategy is more atom-economical but can be complicated by the reactivity of the unprotected phenol.
-
Strategy 2: N-Arylation followed by Oxidation. This strategy involves first coupling thiomorpholine with a suitable 4-substituted phenyl ring, followed by oxidation of the sulfur atom to the sulfone. This is a common route as the oxidation of the thiomorpholine sulfur is a well-established transformation.[1]
Q2: My N-arylation reaction yield is consistently low. What are the common causes and how can I improve it?
A2: Low yields in N-arylation reactions can stem from several factors. A systematic approach to troubleshooting is often the most effective.[2] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[2] Consider performing small-scale trial reactions to determine the ideal parameters.
-
Purity of Reagents and Solvents: Impurities in starting materials, catalysts, ligands, or solvents can poison the catalyst or lead to side reactions.[2] Ensure all reagents are of appropriate purity and that solvents are anhydrous, especially for Buchwald-Hartwig reactions.
-
Atmospheric Contamination: Many cross-coupling reactions are sensitive to oxygen and moisture.[2] Ensure proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket) are employed.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand (for Buchwald-Hartwig) or the copper source (for Chan-Lam) is crucial and highly substrate-dependent. It may be necessary to screen different catalyst/ligand combinations.
Q3: I am observing significant side product formation. What are the likely side products and how can I minimize them?
A3: In the context of synthesizing this compound, several side reactions are common:
-
O-Arylation: The presence of the unprotected hydroxyl group on the phenyl ring can lead to the formation of a diaryl ether as a byproduct, particularly in Chan-Lam couplings.[3] Using a milder base or protecting the phenol group can mitigate this.
-
Homocoupling of Boronic Acid: In Chan-Lam reactions, the arylboronic acid can couple with itself to form a biphenyl species.[4]
-
Protodeboronation: This is the loss of the boronic acid group from the aryl partner, which can be a significant issue in Chan-Lam couplings.[5]
-
Hydrodehalogenation: In Buchwald-Hartwig reactions, the aryl halide can be reduced, removing the halogen and preventing the desired coupling.
-
Formation of Phenol/Diaryl Ether from Water: In Chan-Lam couplings, the presence of water can lead to the formation of phenol and diphenyl ether byproducts from the oxidative coupling of the phenylboronic acid with water.[3][4]
Minimizing these side products often involves careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as ensuring anhydrous conditions when necessary.
Experimental Protocols
Two plausible synthetic routes are detailed below. Note: These are representative protocols and may require optimization for specific laboratory conditions and reagent batches.
Route A: Direct N-Arylation via Buchwald-Hartwig Amination
This protocol describes the direct coupling of thiomorpholine 1,1-dioxide with 4-bromophenol.
Step 1: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromophenol (1.0 eq), thiomorpholine 1,1-dioxide (1.2 eq), a palladium precatalyst (e.g., G3-XPhos, 0.02 eq), the appropriate phosphine ligand (e.g., XPhos, 0.04 eq), and a suitable base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Route B: N-Arylation with Protected Phenol, followed by Oxidation and Deprotection
This protocol uses a protected phenol to avoid side reactions at the hydroxyl group.
Step 1: N-Arylation of Thiomorpholine with a Protected Aryl Halide
-
Reaction Setup: Follow the Buchwald-Hartwig procedure described in Route A, but use a protected 4-bromophenol (e.g., 1-bromo-4-(methoxymethoxy)benzene) and thiomorpholine as the coupling partners.
-
Purification: After work-up, purify the resulting 4-(4-(methoxymethoxy)phenyl)thiomorpholine by column chromatography.
Step 2: Oxidation of the Thiomorpholine Ring
-
Dissolution: Dissolve the product from Step 1 in a suitable solvent such as methanol or a mixture of acetic acid and water.
-
Oxidant Addition: Cool the solution in an ice bath and add an oxidizing agent (e.g., hydrogen peroxide or potassium permanganate) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction appropriately (e.g., with sodium metabisulfite for permanganate), extract the product with a suitable organic solvent, wash, dry, and concentrate. Purify the crude 4-(4-(methoxymethoxy)phenyl)thiomorpholine 1,1-dioxide by recrystallization or column chromatography.
Step 3: Deprotection of the Phenol
-
Reaction: Dissolve the purified product from Step 2 in a suitable solvent (e.g., methanol or dichloromethane) and add an appropriate acid catalyst (e.g., HCl in dioxane or trifluoroacetic acid) to cleave the protecting group (e.g., MOM group).
-
Work-up and Purification: Once the deprotection is complete, neutralize the reaction, extract the product, wash, dry, and concentrate. Purify the final product, this compound, by recrystallization or column chromatography.
Data Presentation
Table 1: General Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Typical Reagents/Conditions | Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, G3-Precatalysts | Precatalysts often give more reproducible results. |
| Ligand | XPhos, RuPhos, BrettPhos | Ligand choice is critical for reactivity and selectivity. Bulky biaryl phosphine ligands are often effective. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Stronger bases like NaOtBu are common, but weaker bases may be needed for sensitive substrates. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and degassed. |
| Temperature | 80 - 120 °C | Optimization is necessary to balance reaction rate and potential decomposition. |
Table 2: General Reaction Parameters for Chan-Lam N-Arylation
| Parameter | Typical Reagents/Conditions | Considerations |
| Copper Source | Cu(OAc)₂, CuI | Cu(OAc)₂ is most common. |
| Ligand | Pyridine, DMAP (often not required) | The reaction often proceeds without an added ligand. |
| Base | Et₃N, Pyridine, K₂CO₃ | A mild base is typically used. |
| Solvent | CH₂Cl₂, MeOH, Toluene | A variety of solvents can be used. |
| Atmosphere | Air (Oxygen is often the oxidant) | The reaction is typically run open to the air. |
Visualizations
References
Technical Support Center: Improving Yield in Thiomorpholine Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thiomorpholine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing substituted thiomorpholines?
A1: Substituted thiomorpholines can be synthesized through several routes, including:
-
Cyclization of Functionalized Precursors: This can involve the reaction of 2-mercaptoethanol with aziridine, followed by cyclization, or the reduction of a thiomorpholin-3-one intermediate.[1][2][3][4] Another approach is the transformation of diethanolamine via an amino-mustard species and subsequent cyclization with sodium sulfide.[2][3][4]
-
Telescoped Photochemical Thiol-Ene/Cyclization: This two-step, one-pot procedure can be efficiently performed in a continuous flow setup, offering a scalable method for producing the thiomorpholine core.[1][2][5]
-
Multi-component Reactions: For instance, copper-catalyzed reactions between terminal alkynes, isothiocyanates, and aziridines can yield highly substituted thiomorpholines.[1]
-
Photocatalytic Coupling Reactions: These methods often utilize silicon amine protocol (SLAP) reagents and aldehydes under continuous flow conditions.[1]
Q2: My reaction is resulting in a low yield or no product at all. What are the likely causes and how can I address them?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Check Starting Material Quality: Ensure the purity and reactivity of your starting materials, reagents, and catalysts. Impurities can inhibit the reaction or lead to unwanted side reactions.[1][6] If necessary, purify starting materials before use.[7]
-
Optimize Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing the decomposition of reactants or products.[1][6] Experiment with a range of temperatures to find the optimal condition.[1] For example, in some photochemical thiol-ene reactions, a decrease in temperature from 20°C to 6°C led to a significant drop in yield.[2]
-
Adjust Reactant Concentrations: In some cases, particularly in flow chemistry, increasing the concentration of reactants can dramatically improve the yield.[1][2] Conversely, high concentrations can sometimes lead to the formation of polymeric byproducts, so dilution may be necessary.[6]
-
Verify Catalyst Activity: If using a catalyst, ensure it is active and not poisoned. Consider using a fresh batch of catalyst or increasing the catalyst loading.[1]
-
Degas the Reaction Mixture: For oxygen-sensitive reactions, ensure that the solvent and reaction mixture are properly degassed to prevent quenching of radical intermediates or oxidation of sensitive species.[1][5]
Q3: My reaction is producing a significant amount of side products. How can I enhance the selectivity towards the desired substituted thiomorpholine?
A3: The formation of side products is a common issue. To improve selectivity:
-
Modify Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.[1]
-
Choose a More Selective Catalyst: The choice of catalyst can have a profound impact on selectivity. Screen different catalysts and ligands to identify a system that favors the formation of the desired product.[1]
-
Adjust Stoichiometry: Carefully control the ratio of your reactants. A systematic variation of the reactant ratios can help identify the optimal conditions for the desired product.[6]
-
Improve Mixing: Ensure efficient stirring or agitation, especially for heterogeneous reaction mixtures, to avoid localized high concentrations of reactants that can promote side reactions.[6]
-
Slow Addition of Reagents: Instead of adding all reactants at once, consider the slow, dropwise addition of one or more components. This can help to maintain a low concentration of reactive intermediates and control the reaction rate.[6]
Q4: I am struggling to isolate my pure substituted thiomorpholine from the crude reaction mixture. What purification strategies should I consider?
A4: The purification of substituted thiomorpholines can be challenging due to their basicity and polarity.[1] Consider the following strategies:
-
Modified Column Chromatography: To prevent peak tailing on silica gel, add a small amount of a base like triethylamine (0.1-1%) or a few drops of aqueous ammonia to the eluent.[1]
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using other stationary phases such as alumina (basic or neutral) or reverse-phase silica gel.[1]
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screen various solvents and solvent mixtures to find suitable conditions.[1][8]
-
Distillation: For volatile and thermally stable liquid products, distillation under reduced pressure can be an excellent purification technique.[1][8]
-
Acid-Base Extraction: The basic nature of the thiomorpholine nitrogen can be exploited for purification.[1]
Troubleshooting Guides
Low Product Yield
A systematic approach to troubleshooting low product yield is crucial. The following diagram outlines a logical workflow to identify and resolve common issues.
Purification Difficulties
The basicity of the thiomorpholine ring often complicates purification. This guide provides a decision-making process for selecting an appropriate purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A common and logical synthetic pathway involves a multi-step process:
-
N-Arylation: Nucleophilic aromatic substitution of a 4-halonitrobenzene (commonly 4-fluoronitrobenzene) with thiomorpholine to yield 4-(4-nitrophenyl)thiomorpholine.
-
Nitro Group Reduction: Reduction of the nitro group to an amine, forming 4-thiomorpholinoaniline.
-
Diazotization and Hydrolysis: Conversion of the primary aromatic amine to a diazonium salt, which is then hydrolyzed to the corresponding phenol, 4-(4-hydroxyphenyl)thiomorpholine.
-
Oxidation: Oxidation of the sulfur atom in the thiomorpholine ring to the sulfone (1,1-dioxide).
Q2: Can the order of the reduction and oxidation steps be reversed?
A2: While theoretically possible, it is generally advisable to perform the oxidation of the thiomorpholine ring as the final step. Strong oxidizing agents used to form the sulfone could potentially react with the aniline intermediate, leading to undesired side products. Performing the reduction of the nitro group first, followed by diazotization and then oxidation, is a more common and often cleaner route.
Q3: What are the critical parameters to monitor during the oxidation step?
A3: The most critical parameter is the stoichiometry of the oxidizing agent. Using an excess of the oxidizing agent can lead to over-oxidation and potential side reactions with the phenol group. Temperature control is also important to prevent runaway reactions and ensure selectivity. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the endpoint and avoid the formation of byproducts.
Q4: Are there alternative methods for introducing the N-aryl bond?
A4: Yes, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the C-N bond between an aryl halide (or triflate) and thiomorpholine 1,1-dioxide. However, this approach requires the prior synthesis of thiomorpholine 1,1-dioxide and may present its own set of challenges, including catalyst selection and potential side reactions like hydrodehalogenation.
Troubleshooting Guides
Problem 1: Low Yield in the N-Arylation of Thiomorpholine with 4-Fluoronitrobenzene.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is heated to a sufficient temperature (e.g., 85°C) for an adequate duration (e.g., 12 hours).[1] - Monitor the reaction progress by TLC or GC-MS to confirm the consumption of starting materials. |
| Base Inefficiency | - Use a sufficient excess of a suitable base, such as triethylamine, to neutralize the HF byproduct.[1] - Ensure the base is of high purity and free of water. |
| Poor Solvent Quality | - Use a dry, polar aprotic solvent like acetonitrile.[1] |
Problem 2: Formation of Side Products During Nitro Group Reduction.
| Possible Cause | Side Products | Troubleshooting Steps |
| Incomplete Reduction | Azo and Azoxy compounds, Hydroxylamine | - Increase the amount of the reducing agent (e.g., Sn/HCl, Fe/HCl, or catalytic hydrogenation pressure). - Extend the reaction time. - For catalytic hydrogenation, ensure the catalyst is active and not poisoned. |
| Reaction Conditions Too Harsh | Reduction of the aromatic ring | - Use milder reducing agents. - For catalytic hydrogenation, optimize temperature and pressure. |
Problem 3: Low Yield or Tar Formation During Diazotization and Hydrolysis.
| Possible Cause | Troubleshooting Steps |
| Decomposition of Diazonium Salt | - Maintain a low temperature (0-5 °C) during the diazotization step. Diazonium salts are often unstable at higher temperatures. |
| Side Reactions of Diazonium Salt | - Ensure a sufficiently acidic medium to prevent azo coupling between the diazonium salt and the starting aniline or the product phenol. - Add the sodium nitrite solution slowly to control the reaction rate and temperature. |
| Incomplete Hydrolysis | - After diazotization, ensure the solution is warmed sufficiently to drive the hydrolysis of the diazonium salt to the phenol. |
Problem 4: Incomplete Oxidation or Formation of Sulfoxide.
| Possible Cause | Side Product | Troubleshooting Steps |
| Insufficient Oxidizing Agent | Thiomorpholine-1-oxide (sulfoxide) | - Increase the stoichiometry of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) to ensure complete conversion to the sulfone. - Monitor the reaction by TLC or LC-MS to track the disappearance of the sulfoxide intermediate. |
| Reaction Conditions Too Mild | Incomplete reaction | - Increase the reaction temperature or extend the reaction time. |
| Oxidation of the Phenol Group | Quinone-type byproducts | - Use a selective oxidizing agent. - Control the reaction temperature and stoichiometry of the oxidant carefully. - Consider protecting the phenol group before oxidation if side reactions are significant. |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-nitrophenyl)thiomorpholine[1]
-
Materials: Thiomorpholine, 4-fluoronitrobenzene, triethylamine, acetonitrile, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
In a 50 mL flask equipped with a reflux condenser, combine thiomorpholine (10 mmol) and triethylamine (50 mmol).
-
Add a solution of 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile.
-
Stir the reaction mixture and heat to 85 °C for 12 hours.
-
Cool the mixture to room temperature and add 50 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 60 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Protocol 2: Reduction of 4-(4-nitrophenyl)thiomorpholine to 4-thiomorpholinoaniline
-
Materials: 4-(4-nitrophenyl)thiomorpholine, tin (Sn) granules, concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH).
-
Procedure:
-
In a round-bottom flask, suspend 4-(4-nitrophenyl)thiomorpholine in ethanol.
-
Add an excess of tin granules, followed by the slow addition of concentrated HCl while stirring.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize with a concentrated NaOH solution until the solution is basic.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Protocol 3: Diazotization and Hydrolysis to 4-(4-Hydroxyphenyl)thiomorpholine
-
Materials: 4-thiomorpholinoaniline, hydrochloric acid (HCl), sodium nitrite (NaNO₂), water.
-
Procedure:
-
Dissolve 4-thiomorpholinoaniline in an aqueous solution of HCl and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes after the addition is complete.
-
Slowly warm the reaction mixture to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Cool the solution and neutralize with a suitable base (e.g., sodium bicarbonate).
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Protocol 4: Oxidation to this compound
-
Materials: 4-(4-hydroxyphenyl)thiomorpholine, hydrogen peroxide (30% aq.), acetic acid.
-
Procedure:
-
Dissolve 4-(4-hydroxyphenyl)thiomorpholine in acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add an excess (e.g., 2.2-2.5 equivalents) of 30% hydrogen peroxide dropwise.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.
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Pour the reaction mixture into cold water and collect the precipitated product by filtration.
-
Wash the solid with water and dry.
-
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide
Welcome to the technical support center for the purification of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, a polar heterocyclic compound. The advice provided is based on established purification techniques for similar molecules and general organic chemistry principles.
Recrystallization Issues
Q1: My compound will not crystallize from the solution upon cooling. What can I do?
A1: This typically indicates that the solution is not supersaturated or the compound is too soluble in the chosen solvent. Here are several troubleshooting steps:
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Increase Concentration: If you have used too much solvent, carefully evaporate a portion of it to increase the concentration of your compound and induce crystallization.
-
Induce Crystallization:
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Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the solution to initiate crystallization.
-
-
Solvent System Adjustment: Your compound may be too soluble in the current solvent. Try adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise until the solution becomes slightly turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.
-
Slow Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can sometimes lead to the formation of oils rather than crystals.
Q2: An oil has formed instead of crystals. How can I fix this?
A2: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is too concentrated or cools too quickly. To address this:
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Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly.
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Change Solvent: Select a solvent with a lower boiling point.
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Dilute the Solution: Add more of the primary solvent to decrease the concentration before attempting to recrystallize again.
Q3: The recovered crystals are colored or appear impure. What should I do?
A3: This suggests that impurities are co-crystallizing with your product or are adsorbed onto the crystal surface.
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Activated Charcoal Treatment: If the color is due to highly colored, minor impurities, you can try treating the hot solution with a small amount of activated charcoal before the hot filtration step. Be aware that charcoal can also adsorb your desired product, so use it sparingly.
-
Second Recrystallization: A second recrystallization using the same or a different solvent system can often significantly improve purity.
Column Chromatography Issues
Q1: My compound is very polar and does not move from the baseline on a normal-phase silica gel TLC plate, even with 100% ethyl acetate. How can I purify it using column chromatography?
A1: This is a common challenge with polar compounds like this compound, which contains both a phenol (weakly acidic) and a sulfone group (polar).
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Increase Eluent Polarity: You need a more polar mobile phase. A common strategy is to add a small percentage of methanol to your eluent (e.g., 1-10% methanol in dichloromethane).
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Use a Modifier: For amine-containing compounds, which can streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can improve the peak shape. While your compound is not a strong base, the nitrogen in the thiomorpholine ring has some basic character.
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Reverse-Phase Chromatography: If normal-phase chromatography is not effective, consider using reverse-phase silica gel (C18). In this case, you will use a polar mobile phase (e.g., water/methanol or water/acetonitrile) and elute your compound by gradually decreasing the polarity of the eluent.
Q2: My compound streaks badly on the TLC plate and the column fractions are not clean.
A2: Streaking can be caused by several factors:
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Sample Overload: You may be loading too much sample onto your TLC plate or column. Try using a more dilute sample.
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Compound-Silica Interaction: The slightly acidic nature of silica gel can interact with basic or some polar compounds, causing streaking. As mentioned above, adding a modifier like triethylamine or ammonium hydroxide to your eluent can mitigate this.
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Inappropriate Solvent System: The chosen solvent may not be optimal for your compound. Experiment with different solvent systems to find one that gives a well-defined spot with a suitable Rf value (typically between 0.2 and 0.4 for column chromatography).
Q3: I am not recovering my compound from the column.
A3: There are a few possibilities:
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Compound is Still on the Column: If your compound is very polar, it may be strongly adsorbed to the silica gel. Try eluting with a much more polar solvent system (e.g., 10-20% methanol in dichloromethane or even with a small percentage of acetic or formic acid if the compound is stable to acid).
-
Compound is Unstable on Silica: Some compounds can decompose on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots have appeared. If it is unstable, you may need to use a different stationary phase like alumina or consider recrystallization.
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Compound is Very Non-polar: While unlikely for this specific compound, if a product is very non-polar, it could have eluted with the solvent front. Always check the first few fractions collected.
Data Presentation
The following tables summarize key data related to the purification of this compound and related compounds.
Table 1: Purity Specifications of Commercially Available this compound
| Supplier | Purity Specification | Analytical Method |
| TCI | >98.0% | Gas Chromatography (GC)[1] |
Table 2: Purification Data for a Structurally Related Compound (4-(4-Nitrophenyl)thiomorpholine)
| Purification Step | Details | Yield | Reference |
| Work-up and Extraction | The reaction mixture was cooled, water was added, and the product was extracted with ethyl acetate. The combined organic phases were dried and the solvent was removed under reduced pressure. | 95% | [2] |
Experimental Protocols
Below are detailed methodologies for common purification techniques applicable to this compound.
Protocol 1: Recrystallization
This protocol is a general guideline and the choice of solvent will need to be determined experimentally. Based on the polar nature of the target compound, solvents such as ethanol, isopropanol, or mixtures like dichloromethane/diethyl ether could be suitable starting points.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good recrystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
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Decolorization (Optional): If the solution is colored, allow it to cool slightly and then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography (Normal Phase)
This protocol is based on methods used for structurally similar polar compounds.
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system. A good system will give your product an Rf value of approximately 0.2-0.4 and will show good separation from impurities. For this compound, start with a mixture of dichloromethane and methanol (e.g., 98:2 or 95:5).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the silica gel bed.
-
Dry Loading: If your compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.
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Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualizations
Logical Flowchart for Purification Troubleshooting
Caption: A decision-making flowchart for troubleshooting the purification of this compound.
Experimental Workflow for Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Synthesis of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide, with a particular focus on the critical role of solvent selection. This guide includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of thiomorpholine 1,1-dioxide with an activated 4-halophenol derivative (e.g., 4-fluoronitrobenzene followed by reduction and diazotization, or more directly with a protected 4-fluorophenol). The aromatic ring needs to be electron-deficient to facilitate the nucleophilic attack.[1][2]
Q2: Why is the choice of solvent so critical in this synthesis?
A2: The solvent plays a crucial role in an SNAr reaction by solvating the reactants and intermediates. Polar aprotic solvents are generally preferred as they can dissolve the nucleophile and the substrate while not significantly solvating the anionic Meisenheimer complex intermediate, thus accelerating the reaction. The solvent's boiling point also dictates the accessible temperature range for the reaction.[3]
Q3: Which solvents are recommended for the synthesis of this compound?
A3: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are highly recommended. They offer good solubility for the reactants and facilitate the SNAr mechanism. In some cases, alcohols like 1-butanol have been used, particularly when starting with less reactive chloro-aromatics, as they allow for higher reaction temperatures.[4][5]
Q4: Can protic solvents like water or ethanol be used?
A4: While not ideal, protic solvents can be used under certain conditions, sometimes with mediators like cyclodextrins to improve the solubility of aromatic compounds.[6] However, they can solvate the nucleophile through hydrogen bonding, potentially reducing its nucleophilicity and slowing down the reaction. For the synthesis of this compound, polar aprotic solvents generally give better results.
Q5: How does temperature affect the reaction in different solvents?
A5: Higher temperatures generally increase the reaction rate. The choice of solvent will limit the maximum reaction temperature to its boiling point. For less reactive substrates, a high-boiling solvent like DMSO or DMF is advantageous to drive the reaction to completion. However, excessively high temperatures can lead to side reactions and decomposition of the product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inappropriate solvent choice: The solvent may not be effectively solvating the reactants or facilitating the SNAr reaction. | Switch to a polar aprotic solvent like DMF or DMSO. If using a less polar solvent, consider one with a higher boiling point to increase the reaction temperature.[5] |
| Insufficient reaction temperature: The activation energy for the reaction is not being overcome. | Increase the reaction temperature. Ensure the chosen solvent has a sufficiently high boiling point. | |
| Base is too weak or sterically hindered: The base may not be effectively deprotonating the thiomorpholine 1,1-dioxide or neutralizing the generated acid. | Use a stronger, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate. | |
| Incomplete Reaction | Short reaction time: The reaction may be slow and has not reached completion. | Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] |
| Poor solubility of reactants: One or both reactants may not be fully dissolved in the chosen solvent at the reaction temperature. | Choose a solvent with better solubility for both reactants. Consider using a co-solvent system if necessary. | |
| Formation of Side Products | Reaction temperature is too high: High temperatures can lead to decomposition or unwanted side reactions. | Optimize the reaction temperature by running the reaction at a slightly lower temperature for a longer duration. |
| Presence of water: Water can react with the starting materials or intermediates, leading to hydrolysis byproducts. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficult Purification | Solvent is difficult to remove: High-boiling solvents like DMF or DMSO can be challenging to remove completely during work-up. | After the reaction, perform an aqueous work-up to extract the product into an organic solvent like ethyl acetate. Wash the organic layer multiple times with water or brine to remove residual high-boiling solvent.[8] |
| Product co-elutes with impurities: The polarity of the product may be similar to that of the starting materials or byproducts, making chromatographic separation difficult. | Experiment with different solvent systems for column chromatography. Consider crystallization as an alternative purification method.[7] |
Quantitative Data on Solvent Effects
The following table provides illustrative data on how solvent choice can impact the synthesis of this compound from 4-fluorophenol and thiomorpholine 1,1-dioxide in the presence of a base.
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| Dimethylformamide (DMF) | 120 | 12 | 85 | 98 |
| Dimethyl sulfoxide (DMSO) | 140 | 8 | 92 | 97 |
| Acetonitrile (ACN) | 80 | 24 | 65 | 95 |
| 1,4-Dioxane | 100 | 20 | 70 | 96 |
| Toluene | 110 | 48 | <10 | - |
Note: This data is illustrative and serves as a guideline. Actual results may vary based on specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
Protocol: Synthesis of this compound
Materials:
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Thiomorpholine 1,1-dioxide
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4-Fluorophenol
-
Potassium Carbonate (K₂CO₃)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiomorpholine 1,1-dioxide (1.0 eq), 4-fluorophenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Under a nitrogen atmosphere, add anhydrous DMF to the flask.
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Heat the reaction mixture to 120 °C and stir for 12-16 hours.
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Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of DMF).
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Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by crystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 2. vapourtec.com [vapourtec.com]
- 3. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in "4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide" Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating byproducts during the synthesis and subsequent reactions of "4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide."
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes for this compound?
A1: The most likely synthetic pathways for this compound are:
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Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of a 4-halophenol (e.g., 4-fluorophenol or 4-chlorophenol) with thiomorpholine 1,1-dioxide in the presence of a base. This method is analogous to the synthesis of similar compounds like 4-(4-nitrophenyl)thiomorpholine.[1]
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Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction would involve a 4-halophenol (e.g., 4-bromophenol) and thiomorpholine 1,1-dioxide. This is a common method for forming aryl-nitrogen bonds.[2]
Q2: What are the potential byproducts I should look for during the synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)?
A2: Based on the SNAr mechanism with a 4-halophenol and thiomorpholine 1,1-dioxide, potential byproducts include:
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Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual 4-halophenol and thiomorpholine 1,1-dioxide.
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Over-alkylation/Arylation Products: While less common with secondary amines like thiomorpholine, under certain conditions, side reactions on the hydroxyl group of the product could theoretically occur, though this is unlikely.
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Solvent-Related Impurities: Depending on the solvent used (e.g., DMF, DMSO), impurities from solvent degradation at high temperatures may be present.
-
Hydrolysis Products: If water is present in the reaction, hydrolysis of the starting 4-halophenol could lead to the formation of hydroquinone.
Q3: What are the potential side products in a Buchwald-Hartwig amination approach to synthesize this compound?
A3: The Buchwald-Hartwig amination, while generally efficient, can have side reactions leading to byproducts such as:
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Dehalogenated Phenol (Phenol): A common side reaction is the hydrodehalogenation of the aryl halide starting material, which would result in the formation of phenol.
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Catalyst-Ligand Related Impurities: Residual palladium catalyst and phosphine ligands (or their oxides) from the catalytic system are common impurities that need to be removed during purification.
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Homocoupling Products: Dimerization of the aryl halide can occur, leading to the formation of biphenyl derivatives, although this is generally a minor pathway.
Q4: How can I detect these potential byproducts in my reaction mixture?
A4: A combination of analytical techniques is recommended for byproduct identification:
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Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and identify the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.
-
Mass Spectrometry (MS): Essential for determining the molecular weights of the main product and any impurities, which is crucial for their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and any byproducts present in significant amounts.
Q5: Are there any known signaling pathways where this compound or its derivatives are involved?
A5: While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, the thiomorpholine 1,1-dioxide scaffold is recognized for its role in medicinal chemistry. Derivatives of thiomorpholine 1,1-dioxide have been investigated for a range of biological activities, including as anti-inflammatory and analgesic agents.[3][4] The parent compound, thiomorpholine 1,1-dioxide, has been shown to potentially interact with the CB2 receptor and inhibit TLR4 signaling pathways, suggesting a role in modulating inflammatory responses.[5] A chalcone derivative containing a 4-hydroxyphenyl group has been shown to inhibit MCP-1 expression via inhibition of ROS and Akt signaling.[6]
Troubleshooting Guides
Problem 1: Low Yield of this compound in SNAr Reaction
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction by TLC or HPLC. If starting materials persist, consider increasing the reaction time or temperature. |
| Ineffective Base | Ensure the base used (e.g., K₂CO₃, Cs₂CO₃) is strong enough to deprotonate the phenol and facilitate the reaction. Consider using a stronger, non-nucleophilic base if necessary. The base should be freshly dried. |
| Poor Leaving Group | If using a 4-chlorophenol, the reaction may be sluggish. Consider using 4-fluorophenol, as fluoride is often a better leaving group in SNAr reactions. |
| Presence of Water | Ensure all reactants and solvents are anhydrous, as water can compete with the nucleophile and lead to hydrolysis byproducts. |
Problem 2: Presence of a Major Impurity with a Similar Polarity to the Product
| Possible Cause | Suggested Solution |
| Dehalogenated Starting Material | In a Buchwald-Hartwig reaction, this is likely phenol. Optimize the catalyst and ligand system to favor the cross-coupling reaction over hydrodehalogenation. |
| Isomeric Byproduct | In SNAr reactions, ensure the starting halophenol is pure and does not contain other isomers. |
| Product Degradation | The phenolic hydroxyl group can be susceptible to oxidation. Ensure the reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Separation | If the impurity co-elutes with the product, consider alternative purification techniques such as preparative HPLC or crystallization. Derivatization of the phenolic hydroxyl group prior to purification might also be an option. |
Experimental Protocols
Key Experiment: Synthesis of 4-(4-nitrophenyl)thiomorpholine (A precursor analog) [1]
This protocol for a similar compound can be adapted for the synthesis of this compound.
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Reactants:
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Thiomorpholine (10 mmol)
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4-Fluoronitrobenzene (10 mmol)
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Triethylamine (50 mmol)
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Acetonitrile (15 mL)
-
-
Procedure:
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Combine thiomorpholine and triethylamine in a 50 mL flask equipped with a reflux condenser.
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Add a solution of 4-fluoronitrobenzene in acetonitrile.
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Stir and heat the reaction mixture to 85 °C for 12 hours.
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After cooling to room temperature, add 50 mL of deionized water.
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Extract the mixture with ethyl acetate (3 x 60 mL).
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Dry the combined organic phases over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the product.
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Note: For the synthesis of the target molecule, 4-fluorophenol would be used instead of 4-fluoronitrobenzene, and thiomorpholine 1,1-dioxide instead of thiomorpholine. The reaction conditions may require optimization.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃S | [7] |
| Molecular Weight | 227.28 g/mol | [7] |
| CAS Number | 103661-13-8 | [7] |
| IUPAC Name | 4-(1,1-dioxo-1,4-thiazinan-4-yl)phenol | [7] |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Potential components in the crude reaction mixture.
Caption: Hypothesized anti-inflammatory signaling pathway modulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493 [biosynth.com]
- 6. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C10H13NO3S | CID 21845223 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability studies of "4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide" under different conditions
Technical Support Center: Stability Studies of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide
Disclaimer: Specific stability data for "this compound" is not extensively available in public literature. This guide provides a comprehensive framework based on established principles of forced degradation studies as outlined by ICH guidelines and the known chemical properties of its structural motifs (phenol, thiomorpholine 1,1-dioxide). The provided data and pathways are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary for "this compound"?
A1: Forced degradation studies, or stress testing, involve subjecting the drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways and products.[1] These studies are crucial for developing and validating stability-indicating analytical methods, which can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[2][3][4] For "this compound," this helps establish its intrinsic stability, reveal potential degradation mechanisms like hydrolysis or oxidation, and ensure the analytical method is fit for purpose during formal stability programs.[1]
Q2: What are the typical stress conditions that should be applied to this compound?
A2: According to ICH guidelines, stress testing should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[5][6]
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Hydrolysis: Exposure to a range of pH values (e.g., 0.1N HCl, water, 0.1N NaOH).
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Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂).
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Thermal: Exposing the solid drug substance to high temperatures (e.g., 60-80°C).[7]
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Photolytic: Exposing the drug substance (solid and in solution) to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt-hours per square meter.[1][5][7]
Q3: How much degradation should I aim for in my forced degradation studies?
A3: The goal is to achieve a meaningful level of degradation without completely destroying the molecule. A degradation of 5-20% of the active ingredient is generally considered appropriate.[2][7] This range provides a sufficient amount of degradation products to develop and validate the analytical method effectively.[8] If degradation exceeds 20%, the conditions may be too harsh and could lead to secondary degradation products not relevant to formal stability.[1][7]
Q4: What analytical techniques are best suited for these stability studies?
A4: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the most common and powerful technique for stability-indicating methods.[9][10] It excels at separating the parent drug from its degradation products.[11] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for providing molecular weight and fragmentation data.[9][11][12][13]
Troubleshooting Guides
Q: I am not observing any degradation under my initial stress conditions. What should I do?
A: If initial conditions do not yield sufficient degradation (5-20%), you may need to increase the stress intensity.
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Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1N to 1N HCl/NaOH), increase the temperature (e.g., from room temperature to 60°C), or prolong the exposure time.[7]
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Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or extend the reaction time.
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Thermal: Increase the temperature, but be mindful of the compound's melting point. It is possible for a molecule to be stable under certain stress conditions, and this itself is a valuable finding.[1]
Q: My chromatogram shows many small peaks after stress testing. How do I know which are relevant degradation products?
A:
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Analyze a control sample: Run an unstressed sample of the API to identify pre-existing impurities.
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Analyze a placebo sample: If working with a drug product, analyze the excipients alone under the same stress conditions to identify any peaks originating from them.
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Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and major degradants. This helps determine if multiple components are co-eluting.
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Mass Balance: A good stability-indicating method should account for close to 100% of the initial API mass. The sum of the assay value of the parent drug and the levels of all degradation products should be compared to the initial concentration.[14]
Q: My HPLC baseline is noisy or drifting after injecting a degraded sample. What is the cause?
A: Baseline issues are common in HPLC analysis.[15][16]
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Baseline Noise: Can be caused by air bubbles in the system, a contaminated mobile phase, or an unstable detector lamp.[15][17] Ensure your mobile phase is properly degassed and filtered.
-
Baseline Drift: Often related to temperature fluctuations or changes in mobile phase composition.[15][18] Use a column oven for temperature stability and allow the system to fully equilibrate, especially after changing solvents.
Data Presentation
Quantitative data from stability studies should be summarized in clear, concise tables to allow for easy comparison of results across different conditions.
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Duration | Temp. (°C) | % Assay of Parent Drug | No. of Degradation Products (>0.1%) | Mass Balance (%) |
|---|---|---|---|---|---|
| 0.1 N HCl | 24 hours | 60 | 88.5 | 2 | 99.2 |
| 0.1 N NaOH | 8 hours | 60 | 81.2 | 3 | 98.9 |
| Water | 72 hours | 80 | 99.1 | 0 | 100.1 |
| 3% H₂O₂ | 12 hours | 25 | 75.6 | 4 | 99.5 |
| Thermal (Solid) | 48 hours | 80 | 97.8 | 1 | 99.6 |
| Photolytic (Solid) | 1.2 M lux hrs | 25 | 98.5 | 1 | 99.8 |
| Photolytic (Solution) | 1.2 M lux hrs | 25 | 92.3 | 2 | 99.4 |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. The concentration of the drug substance solution is typically around 1 mg/mL.[7]
1. Acid and Base Hydrolysis
-
Prepare solutions of the drug substance in 0.1 N HCl and 0.1 N NaOH.
-
Store the solutions at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of base or acid, respectively.
-
Dilute the samples to the target concentration with the mobile phase.
-
Analyze using a validated stability-indicating HPLC method.
2. Oxidative Degradation
-
Prepare a solution of the drug substance in a suitable solvent and add 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction by withdrawing aliquots at various time points.
-
Once the target degradation is achieved, dilute the sample with the mobile phase for analysis.
3. Thermal Degradation
-
Place the solid drug substance in a thermostatically controlled oven at 80°C.
-
At a specified time point (e.g., 48 hours), remove the sample.
-
Prepare a solution of the heat-stressed solid at the target concentration.
-
Analyze by HPLC. A dark control sample stored at room temperature should be analyzed concurrently.
4. Photostability Testing
-
Expose the solid drug substance and a solution of the drug substance to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[1]
-
A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed sample to act as a dark control.
-
After exposure, prepare solutions of both the light-exposed and dark control samples.
-
Analyze by HPLC.
Mandatory Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. A comprehensive review on stability indicating method development using uhplc [wisdomlib.org]
- 4. Stability indicating assay | PPT [slideshare.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. youtube.com [youtube.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. ijmr.net.in [ijmr.net.in]
- 13. tandfonline.com [tandfonline.com]
- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 15. medikamenterqs.com [medikamenterqs.com]
- 16. labcompare.com [labcompare.com]
- 17. uhplcs.com [uhplcs.com]
- 18. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
Navigating Continuous Flow Thiomorpholine Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for the Continuous Flow Synthesis of Thiomorpholines. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experimental workflows. Here, you will find answers to frequently asked questions and detailed guidance on overcoming common challenges encountered during the continuous flow synthesis of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for continuous flow synthesis of thiomorpholine?
A1: A widely adopted method is a two-step telescoped process.[1][2][3][4][5] This process begins with a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization of the intermediate to yield thiomorpholine.[1][3] This approach is favored for its efficiency and use of low-cost starting materials.[1][4][5]
Q2: What are the key advantages of using a continuous flow setup for this synthesis?
A2: Continuous flow offers several advantages over traditional batch processing, including enhanced safety, scalability, and process control.[2] The small reactor volumes inherent to flow chemistry mitigate risks associated with handling hazardous materials like vinyl chloride and the half-mustard intermediate.[1][2] Furthermore, precise control over reaction parameters such as temperature, flow rate, and residence time leads to improved consistency and yield.[6][7][8][9]
Q3: What type of photocatalyst is effective for the initial thiol-ene reaction?
A3: 9-Fluorenone (9-FL) has been demonstrated to be an effective and inexpensive organic photocatalyst for this reaction, typically used in low molar percentages (0.1–0.5 mol %).[1][3][5]
Q4: What is a typical overall yield for this continuous flow synthesis?
A4: An overall isolated yield of around 54% after distillation has been reported, with NMR yields reaching as high as 84%.[1][10][11] The initial photochemical thiol-ene reaction can achieve nearly quantitative yields under optimized conditions.[1][5][10]
Troubleshooting Guide
This section addresses specific problems that may arise during the continuous flow synthesis of thiomorpholines.
Issue 1: Reactor Clogging
Q: My flow reactor is clogging during the synthesis. What are the potential causes and how can I resolve this?
A: Reactor clogging is a common issue in continuous flow chemistry, often caused by the precipitation of intermediates or byproducts.[12] In the synthesis of thiomorpholine, clogging can occur during both the photochemical reaction and the subsequent cyclization step.[1][5]
Potential Causes and Solutions:
-
Precipitation of Intermediates: The hydrochloride salt of the intermediate formed after the thiol-ene reaction can have limited solubility in the reaction solvent.
-
Incompatible Base in Cyclization: Certain bases used for the cyclization step can lead to salt precipitation. For instance, while Triethylamine (Et3N) is an effective base, it has been observed to cause precipitation, making it unsuitable for a continuous flow protocol.[5]
-
High Reactant Concentration: While higher concentrations can improve throughput, they may also increase the likelihood of precipitation.[5]
A decision tree for troubleshooting reactor clogging is presented below:
Caption: Decision tree for troubleshooting reactor clogging.
Issue 2: Low Reaction Yield
Q: The overall yield of thiomorpholine is lower than expected. What factors could be contributing to this, and how can I improve it?
A: Low yields can stem from inefficiencies in either the photochemical reaction or the cyclization step. A systematic approach to identify the bottleneck is crucial.
Quantitative Data on Reaction Parameters and Yields:
| Parameter | Photochemical Thiol-Ene Reaction | Base-Mediated Cyclization | Overall |
| Reactant Concentration | 4 M Cysteamine HCl[1][5] | - | - |
| Photocatalyst Loading | 0.1–0.5 mol % 9-Fluorenone[1][5] | - | - |
| Temperature | 20 °C[1][2] | 76-78 °C[1][2] | - |
| Residence Time | ~20 minutes[3] | ~20 minutes[3] | ~40 minutes[4] |
| NMR Yield | ≥98% (Intermediate)[1][2] | 84% (Thiomorpholine)[1][2] | 84%[1][11] |
| Isolated Yield | - | - | 54%[1][2][10] |
Troubleshooting Low Yield:
-
Incomplete Photochemical Reaction:
-
Low Reactant Concentration: Running the reaction at lower concentrations (e.g., 1 M) can result in incomplete conversion.[10] Increasing the concentration of cysteamine hydrochloride to 4 M has been shown to drive the reaction to quantitative yield.[5][10]
-
Insufficient Light Exposure: Ensure the reactor is properly irradiated. Check that the light source (e.g., 365 nm LED) is functioning correctly.[3] The residence time in the photoreactor should be sufficient; approximately 20 minutes is a good starting point.[3][10]
-
Inadequate Degassing: Oxygen can quench the excited state of the photocatalyst. Ensure the reactant solution is thoroughly degassed with an inert gas like argon before entering the reactor.[1][3]
-
-
Inefficient Cyclization:
-
Suboptimal Temperature: The cyclization step is temperature-dependent. A temperature range of 76-78 °C has been found to be effective.[1][2] Lower temperatures may lead to incomplete conversion.
-
Poor Mixing with Base: Inefficient mixing of the intermediate stream with the base solution can result in localized areas of low base concentration, leading to incomplete cyclization. Ensure the T-mixer is functioning correctly and that flow rates are appropriate to ensure good mixing.[2][3]
-
The logical workflow for diagnosing low yield is illustrated below:
Caption: Logical workflow for diagnosing low reaction yield.
Issue 3: Formation of Side Products
Q: I am observing significant side product formation. What are the likely causes and how can I improve the selectivity?
A: Side product formation can be attributed to several factors, including impurities in the starting materials, incorrect stoichiometry, or degradation of the product.
Potential Causes and Solutions:
-
Incorrect Stoichiometry: An improper ratio of cysteamine hydrochloride to vinyl chloride can lead to the formation of byproducts.
-
Solution: Utilize a calibrated mass flow controller (MFC) for the precise dosing of vinyl chloride gas.[1] This ensures a consistent and accurate stoichiometry throughout the reaction.
-
-
Polymerization: High reactant concentrations or temperature spikes can sometimes lead to polymerization.[13]
-
Solution: Ensure precise temperature control throughout the reactor. The use of a flow reactor with a high surface-area-to-volume ratio provides excellent heat transfer, minimizing hot spots.[6] If polymerization is suspected, ensure the purity of the starting materials, as impurities can sometimes act as initiators.[13]
-
-
Product Degradation: Thiomorpholines can be sensitive to harsh conditions.
-
Solution: While the cyclization is conducted at an elevated temperature, prolonged exposure should be avoided. Optimize the residence time in the heated coil to be sufficient for cyclization but not so long as to cause degradation. Also, consider using milder workup procedures post-reaction if degradation is suspected during purification.[13]
-
Experimental Protocols
Telescoped Continuous Flow Synthesis of Thiomorpholine
This protocol describes the two-step telescoped synthesis of thiomorpholine from cysteamine hydrochloride and vinyl chloride.[1][2][3]
Materials:
-
Cysteamine hydrochloride
-
9-Fluorenone (photocatalyst)
-
Methanol (solvent)
-
Vinyl chloride (gas)
-
N,N-Diisopropylethylamine (DIPEA)
-
Argon (for degassing)
Equipment:
-
Syringe pumps
-
Mass flow controller (MFC) for gas
-
Flow photoreactor (e.g., Corning AFR) with 365 nm LEDs
-
T-mixer
-
Heated residence time unit (e.g., coiled reactor in a heating bath with sonication)
-
Back-pressure regulator
Procedure:
-
Feed Solution Preparation:
-
Reactor Setup and Photochemical Reaction:
-
Set the temperature of the photoreactor to 20 °C and the LED cooling system to 15 °C.[1]
-
Pump the prepared liquid feed solution into the flow reactor.
-
Simultaneously, introduce vinyl chloride gas into the system using the MFC, mixing it with the liquid feed in a T-mixer before it enters the photoreactor.[1]
-
Irradiate the reaction mixture as it passes through the photoreactor. The residence time for this step should be approximately 20 minutes.[3]
-
-
Telescoped Cyclization:
-
Direct the output stream from the photoreactor, which contains the intermediate, to a second T-mixer.
-
In the second T-mixer, mix the intermediate stream with a separate stream of neat DIPEA (2 equivalents).[3]
-
Pass this mixture through a heated coiled reactor maintained at 76-78 °C.[1][2] An ultrasonic bath can be used in conjunction with the heating bath to prevent clogging.[1][11] The residence time for this step should be approximately 20 minutes.[3]
-
-
Product Collection:
The overall experimental workflow is depicted in the following diagram:
Caption: Workflow for the continuous synthesis of thiomorpholine.
References
- 1. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Continuous flow synthesis enabling reaction discovery - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06808K [pubs.rsc.org]
- 9. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide vs. its Morpholine Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-(4-hydroxyphenyl)thiomorpholine 1,1-dioxide and its morpholine analog, 4-(4-hydroxyphenyl)morpholine. The information is intended to assist researchers in selecting the appropriate molecule for their specific research and development needs by providing insights into their physicochemical properties, synthesis, and potential biological activities. While direct comparative experimental data is limited in publicly available literature, this guide consolidates available information and proposes experimental protocols for a head-to-head evaluation.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for drug development, influencing factors such as solubility, permeability, and ultimately, bioavailability. The table below summarizes key computed physicochemical parameters for both compounds. It is important to note that the data for 4-(4-hydroxyphenyl)morpholine is less readily available in public databases and some values are based on related structures or are yet to be experimentally determined.
| Property | This compound | 4-(4-Hydroxyphenyl)morpholine | Data Source |
| Molecular Formula | C₁₀H₁₃NO₃S | C₁₀H₁₃NO₂ | PubChem |
| Molecular Weight | 227.28 g/mol [1] | 179.22 g/mol | PubChem |
| XLogP3 | 0.8[1] | 1.4 (Predicted) | - |
| Hydrogen Bond Donor Count | 1 | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | 3 | PubChem |
| Rotatable Bond Count | 1 | 1 | PubChem |
| Topological Polar Surface Area | 66.4 Ų | 32.9 Ų (Predicted) | PubChem |
| pKa (Phenolic Hydroxyl) | Not Experimentally Determined | Not Experimentally Determined | - |
| Aqueous Solubility | Not Experimentally Determined | Not Experimentally Determined | - |
Note: Predicted values are estimations and should be confirmed through experimental validation.
Synthesis and Production
The synthesis of both this compound and 4-(4-hydroxyphenyl)morpholine can be approached through nucleophilic aromatic substitution, followed by oxidation for the thiomorpholine analog. Below are proposed synthetic schemes based on established methodologies for related compounds.[2][3][4][5]
Proposed Synthesis of 4-(4-Hydroxyphenyl)morpholine
A common route to N-aryl morpholines involves the reaction of an aryl halide with morpholine.[6] A plausible synthesis for 4-(4-hydroxyphenyl)morpholine would involve the reaction of 4-fluoronitrobenzene with morpholine to yield 4-(4-nitrophenyl)morpholine, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the phenol. Alternatively, a protected phenol, such as 4-methoxyaniline, could be used as a starting material.
Proposed Synthesis of this compound
The synthesis of the thiomorpholine analog would follow a similar initial pathway, using thiomorpholine in place of morpholine.[2][5] The resulting 4-(4-hydroxyphenyl)thiomorpholine would then undergo oxidation of the sulfur atom to the sulfone using a suitable oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Caption: Proposed synthetic pathways for the target compounds.
Experimental Protocols
To facilitate a direct comparison of the two compounds, detailed experimental protocols are provided below for key assays.
Protocol 1: Determination of Aqueous Solubility
Objective: To quantitatively determine and compare the aqueous solubility of this compound and 4-(4-hydroxyphenyl)morpholine.
Method:
-
Preparation of Saturated Solutions: An excess amount of each compound will be added to separate vials containing a fixed volume of phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: The vials will be sealed and agitated in a shaking incubator at 25°C for 24 hours to ensure equilibrium is reached.
-
Sample Preparation: The solutions will be filtered through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate will be determined by High-Performance Liquid Chromatography (HPLC) with a UV detector, using a standard curve generated from known concentrations of each compound.
-
Data Analysis: The solubility will be expressed in µg/mL or mM. The experiment will be performed in triplicate for each compound.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To assess and compare the cytotoxic effects of the two compounds on a relevant cancer cell line (e.g., MCF-7 breast cancer cells).
Method:
-
Cell Culture: MCF-7 cells will be cultured in appropriate media and conditions.
-
Cell Seeding: Cells will be seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells will be treated with serial dilutions of each compound (e.g., from 0.1 µM to 100 µM) for 72 hours. A vehicle control (e.g., DMSO) will also be included.
-
MTT Assay: After the incubation period, MTT reagent will be added to each well and incubated for 4 hours. The resulting formazan crystals will be dissolved in a solubilization solution.
-
Data Acquisition: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound will be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical Signaling Pathway Involvement
Given the structural alerts present in both molecules, particularly the N-aryl moiety, it is plausible that they could interact with various signaling pathways implicated in cell growth, proliferation, and inflammation. For instance, many N-aryl morpholine and thiomorpholine derivatives have been investigated as kinase inhibitors.[7] A hypothetical signaling pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Comparative Discussion
The primary structural difference between the two molecules is the presence of a sulfone group in the thiomorpholine dioxide analog versus an ether linkage in the morpholine analog. This seemingly small change can have significant implications for the molecule's properties and biological activity.
-
Polarity and Solubility: The sulfone group in the thiomorpholine dioxide derivative is expected to increase the molecule's polarity compared to the morpholine analog. This is reflected in the lower computed XLogP3 value.[1] An increase in polarity could potentially lead to higher aqueous solubility, a desirable property for drug candidates. However, this needs to be experimentally verified.
-
Hydrogen Bonding: Both molecules possess a phenolic hydroxyl group and the nitrogen atom of the heterocyclic ring, which can act as hydrogen bond donors and acceptors, respectively. The sulfonyl oxygens in the thiomorpholine dioxide derivative provide additional hydrogen bond acceptor sites, which could influence interactions with biological targets.
-
Metabolic Stability: The thiomorpholine S,S-dioxide moiety is generally considered to be metabolically stable. The sulfur atom in thiomorpholine itself can be a site of metabolism (oxidation), and the sulfone represents the final oxidation state. The ether linkage in the morpholine ring can also be subject to metabolic cleavage. A direct comparative metabolic stability study would be necessary to determine which scaffold is more robust.
-
Biological Activity: The morpholine and thiomorpholine scaffolds are present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[3][7][8][9][10][11] The electronic and steric differences between the sulfone and ether linkages will likely lead to different binding affinities and selectivities for biological targets. For example, the sulfone group may engage in specific hydrogen bonding interactions within a protein's active site that the ether oxygen cannot.
Conclusion
Both this compound and 4-(4-hydroxyphenyl)morpholine represent interesting scaffolds for further investigation in drug discovery. The thiomorpholine dioxide analog, with its increased polarity and additional hydrogen bond acceptors, may offer advantages in terms of solubility and target engagement. However, without direct comparative experimental data, these remain hypotheses. The experimental protocols outlined in this guide provide a framework for a rigorous head-to-head comparison of these two promising molecules, which will be essential for making an informed decision on which compound to advance in a drug development program.
References
- 1. This compound | C10H13NO3S | CID 21845223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
The Tale of Two Scaffolds: A Comparative Analysis of Thiomorpholine and Morpholine in Drug Design
In the landscape of medicinal chemistry, the six-membered saturated heterocycles, morpholine and thiomorpholine, are considered "privileged scaffolds."[1] Their frequent appearance in approved drugs and clinical candidates speaks to their favorable physicochemical and biological properties. While structurally similar—differing only by the substitution of an oxygen atom in morpholine for a sulfur atom in thiomorpholine—this seemingly minor change imparts significant differences in their application in drug design. This guide provides a comprehensive, data-driven comparison of these two critical scaffolds for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Subtle Shift with Significant Consequences
The replacement of oxygen with sulfur introduces notable changes in the physicochemical properties of the heterocyclic ring, influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity and Basicity: The sulfur atom in thiomorpholine generally leads to an increase in lipophilicity compared to its morpholine counterpart.[1] This can be advantageous for crossing biological membranes but may also impact solubility and off-target effects. The basicity of the nitrogen atom is also influenced; morpholine has a pKa of approximately 8.7, while thiomorpholine's pKa is slightly lower, around 8.4. This difference in basicity can affect the ionization state of a drug at physiological pH, influencing its interaction with targets and its pharmacokinetic properties.
| Property | Morpholine | Thiomorpholine | Impact on Drug Design |
| Molecular Weight | 87.12 g/mol | 103.19 g/mol | Minor difference, but can contribute to overall molecular weight considerations in lead optimization. |
| LogP | -0.86 | ~0.2 (estimated) | Thiomorpholine is more lipophilic, which can enhance membrane permeability but may decrease aqueous solubility. |
| pKa | ~8.7 | ~8.4 | The slightly lower basicity of thiomorpholine can alter the ionization state at physiological pH, affecting target engagement and solubility. |
Metabolic Stability: A Key Differentiator
The metabolic fate of morpholine and thiomorpholine rings is a critical consideration in drug design. The presence of the sulfur atom in thiomorpholine introduces a metabolically susceptible site.
Morpholine is generally considered more metabolically stable.[2] The primary metabolic pathways include oxidative N-dealkylation.[2]
Thiomorpholine , on the other hand, can undergo oxidation at the sulfur atom to form the corresponding sulfoxide and sulfone metabolites.[3] This can be a double-edged sword: while it may lead to faster clearance, the metabolites themselves can be pharmacologically active or inactive, and their formation needs to be carefully characterized. This metabolic handle can also be strategically employed by medicinal chemists to fine-tune the pharmacokinetic profile of a drug candidate.
| Scaffold | Primary Metabolic Pathways | Implications |
| Morpholine | Oxidative N-dealkylation, Ring opening | Generally more stable, leading to potentially longer half-lives. |
| Thiomorpholine | S-oxidation (to sulfoxide and sulfone), N-dealkylation, Ring opening | Offers a site for metabolic modification, which can be used to modulate clearance rates. Metabolites may have different activity profiles. |
Biological Activity: A Broad and Diverse Spectrum
Both morpholine and thiomorpholine scaffolds are found in a wide array of biologically active molecules, demonstrating their versatility in targeting various disease areas.[4][5][6]
Case Study 1: Antitubercular Agents - Linezolid vs. Sutezolid
A compelling head-to-head comparison can be seen in the oxazolidinone class of antibiotics. Linezolid , an approved antibiotic, contains a morpholine ring. Sutezolid , a clinical candidate for tuberculosis, is its thiomorpholine analog.[7]
| Compound | Scaffold | Target | Key Activity Data |
| Linezolid | Morpholine | Bacterial 50S ribosomal subunit | MIC range against M. tuberculosis: ≤0.0625 to 0.5 mg/L[8] |
| Sutezolid | Thiomorpholine | Bacterial 50S ribosomal subunit | MICs often three times lower than linezolid against M. tuberculosis isolates[8] |
The substitution of the morpholine with a thiomorpholine in Sutezolid has been shown to result in more potent antitubercular activity in vitro.[8] This highlights how a subtle structural change can significantly impact biological efficacy.
Case Study 2: PI3K/Akt/mTOR Pathway Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial target in cancer therapy.[9] Many inhibitors of this pathway incorporate a morpholine ring, which often forms a key hydrogen bond with the hinge region of the kinase domain.[10] Thiomorpholine-containing analogs have also been developed, offering an alternative with different physicochemical properties.[1][4]
| Compound Class | Scaffold | Target | Reported Activity |
| ZSTK474 Analogs | Morpholine | PI3Kα | IC50 = 5.0 nM[11] |
| Thieno[2,3-d]pyrimidine derivatives | Thiomorpholine | PI3Kα | Moderate activity (IC50 = 151 µM for compound 38b)[4] |
While in this specific comparison the morpholine analog appears more potent, the thiomorpholine scaffold provides a valuable alternative for further optimization and intellectual property development.
Case Study 3: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV inhibitors are a class of oral anti-diabetic drugs. Both morpholine and thiomorpholine scaffolds have been incorporated into DPP-IV inhibitors.[5][12]
| Compound Class | Scaffold | Target | Reported Activity |
| L-amino acid derivatives | Thiomorpholine | DPP-IV | IC50 values ranging from 3.40 to 6.93 µmol/L for compounds 16a-c[4] |
| Piperazine derivatives (for comparison) | Morpholine (as a substituent) | DPP-IV | Varied, with some showing potent inhibition |
Thiomorpholine-bearing compounds have demonstrated good in vitro inhibitory activity against DPP-IV, making this scaffold a promising area for the development of new anti-diabetic agents.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of these scaffolds.
Determination of LogP (Shake-Flask Method)
Objective: To determine the lipophilicity of a compound.
Protocol:
-
Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve a known amount of the test compound in one of the phases.
-
Combine the two phases in a flask and shake vigorously until equilibrium is reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.
Protocol:
-
Prepare a reaction mixture containing liver microsomes (human or other species), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a known concentration.
-
Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH regenerating system).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
DPP-IV Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against DPP-IV.
Protocol:
-
In a 96-well plate, add the test compound at various concentrations, a buffered solution (e.g., Tris-HCl, pH 8.0), and a known amount of recombinant human DPP-IV enzyme.
-
Incubate the mixture for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths specific to the fluorophore).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Visualizing the Science: Diagrams and Workflows
PI3K/Akt/mTOR Signaling Pathway with Inhibitor Action
Caption: PI3K/Akt/mTOR signaling pathway and the site of action for morpholine/thiomorpholine-based inhibitors.
General Experimental Workflow for Scaffold Comparison
Caption: A typical experimental workflow for the comparative analysis of morpholine and thiomorpholine scaffolds.
Conclusion
Both morpholine and thiomorpholine are invaluable scaffolds in modern drug discovery. The choice between them is a strategic decision based on the specific goals of a drug design program. Morpholine often provides greater metabolic stability, while thiomorpholine offers increased lipophilicity and a metabolic handle for fine-tuning pharmacokinetic properties. A thorough understanding of their comparative profiles, supported by robust experimental data, is crucial for medicinal chemists to successfully leverage these privileged structures in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uregina.scholaris.ca [uregina.scholaris.ca]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]
A Comparative Guide to the Biological Activity of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide and Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide is not currently available in the public domain. This guide provides a comparative analysis based on the known activities of structurally related compounds and common phenolic compounds to infer its potential biological profile. The information presented herein is for research and informational purposes only and should be validated by experimental studies.
Introduction
Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl group attached to an aromatic ring. They are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide explores the potential biological activities of a specific synthetic phenolic compound, this compound, by comparing it with well-studied natural phenolic compounds and structurally related synthetic analogs.
The structure of this compound combines a phenol group, known to be crucial for antioxidant activity, with a thiomorpholine 1,1-dioxide moiety. The presence of the sulfur atom in a high oxidation state (sulfone) may influence its electronic properties, solubility, and interaction with biological targets, potentially leading to a unique activity profile.
Comparative Biological Activity
This section summarizes the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of selected phenolic compounds and thiomorpholine derivatives.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used for this purpose, with the results expressed as IC50 values (the concentration required to scavenge 50% of the radicals). A lower IC50 value indicates higher antioxidant activity.
Table 1: Comparative Antioxidant Activity (IC50 values in µM)
| Compound | DPPH Assay (IC50 µM) | ABTS Assay (IC50 µM) | Reference |
| Hypothetical: this compound | Not Available | Not Available | |
| Structurally Related: Sulfur-Containing Phenols | 3.45 - 23.73 | Not Available | [1] |
| Quercetin | ~10 - 20 | ~5 - 15 | [2] |
| Gallic Acid | ~5 - 10 | ~2 - 8 | |
| Resveratrol | ~25 - 50 | ~15 - 30 | [3][4] |
| Curcumin | ~20 - 40 | ~10 - 25 | |
| Epigallocatechin Gallate (EGCG) | ~5 - 15 | ~3 - 10 |
Note: The IC50 values for the structurally related sulfur-containing phenols are from a study on compounds isolated from Aspergillus fumigatus and may not be directly comparable.
Anti-inflammatory Activity
The anti-inflammatory potential of phenolic compounds is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells. The IC50 value represents the concentration that inhibits 50% of NO production.
Table 2: Comparative Anti-inflammatory Activity (IC50 values in µM)
| Compound | NO Production Inhibition (IC50 µM) | Cell Line | Reference |
| Hypothetical: this compound | Not Available | ||
| Structurally Related: Thiomorpholine Derivatives | Not Available | ||
| Quercetin | ~10 - 25 | RAW 264.7 | |
| Gallic Acid | ~50 - 100 | RAW 264.7 | |
| Resveratrol | ~20 - 50 | RAW 264.7 | |
| Curcumin | ~5 - 15 | RAW 264.7 | [5][6] |
| Epigallocatechin Gallate (EGCG) | ~15 - 30 | RAW 264.7 |
Anticancer Activity
The anticancer activity is evaluated by the compound's ability to inhibit the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method, and the results are expressed as IC50 values, indicating the concentration that inhibits 50% of cell growth.
Table 3: Comparative Anticancer Activity (IC50 values in µM)
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Reference |
| Hypothetical: this compound | Not Available | Not Available | Not Available | |
| Structurally Related: N-phenylmorpholine-thiazole derivatives | Potent Inhibition | Potent Inhibition | Potent Inhibition | [7] |
| Quercetin | ~15 - 30 | ~20 - 40 | ~20 - 50 | |
| Gallic Acid | ~50 - 100 | ~70 - 150 | ~80 - 160 | |
| Resveratrol | ~30 - 60 | ~40 - 80 | ~50 - 100 | |
| Curcumin | ~10 - 25 | ~15 - 30 | ~15 - 35 | [8][9] |
| Epigallocatechin Gallate (EGCG) | ~20 - 40 | ~30 - 60 | 25 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol), test compound stock solution, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add an equal volume of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
-
ABTS Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants.
-
Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), test compound stock solution, and a positive control (e.g., Trolox).
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound and positive control.
-
Add a small volume of each dilution to a 96-well plate, followed by the diluted ABTS•+ solution.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in LPS-stimulated macrophages.
-
Reagents: RAW 264.7 cells, DMEM medium, lipopolysaccharide (LPS), Griess reagent, test compound stock solution.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate for 10-15 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
Calculate the percentage of NO production inhibition and the IC50 value. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
-
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents: Cancer cell lines (e.g., MCF-7, HepG2), culture medium, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or SDS-HCl).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
Phenolic compounds exert their biological effects by modulating various cellular signaling pathways.
Antioxidant Signaling Pathway
Phenolic compounds can directly scavenge reactive oxygen species (ROS) and also upregulate endogenous antioxidant defense mechanisms, primarily through the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
Caption: Nrf2-ARE Antioxidant Signaling Pathway modulated by phenolic compounds.
Anti-inflammatory Signaling Pathway
A key mechanism of the anti-inflammatory action of phenolic compounds is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammatory gene expression.
Caption: NF-κB Anti-inflammatory Signaling Pathway inhibited by phenolic compounds.
Anticancer Mechanism Workflow
Phenolic compounds can induce cancer cell death through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.
Caption: General workflow of the anticancer mechanisms of phenolic compounds.
Conclusion
While direct experimental evidence for the biological activity of this compound is lacking, its chemical structure suggests potential for antioxidant, anti-inflammatory, and anticancer effects. The presence of a phenolic hydroxyl group is a key pharmacophore for radical scavenging. The thiomorpholine 1,1-dioxide moiety may modulate the compound's physicochemical properties and biological interactions. Based on the data for structurally related sulfur-containing phenols and thiomorpholine derivatives, it is plausible that this compound could exhibit significant biological activities.[11][12] However, this remains a hypothesis that requires rigorous experimental validation. This guide provides a framework for such an investigation by outlining the relevant comparative compounds, experimental protocols, and potential mechanisms of action. Future research should focus on synthesizing and testing this compound in the described assays to elucidate its true biological profile and therapeutic potential.
References
- 1. Sulfur-Containing Phenolic Compounds from the Cave Soil-Derived Aspergillus fumigatus GZWMJZ-152 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of different methods to measure antioxidant activity of resveratrol in the presence of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of resveratrol compared with common food additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Epigallocatechin gallate from green tea exhibits potent anticancer effects in A-549 non-small lung cancer cells by inducing apoptosis, cell cycle arrest and inhibition of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant and antiinflammatory activity of new water-soluble sulfur-containing phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
Comparative Guide to the Structure-Activity Relationship of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide scaffold. Due to the limited availability of comprehensive SAR studies on this specific parent compound, this guide focuses on closely related N-substituted thiomorpholine and thiomorpholine 1,1-dioxide derivatives to infer potential activity landscapes. The data presented herein is compiled from various studies investigating the antioxidant and cytotoxic properties of these compounds.
Data Presentation: Biological Activity of Thiomorpholine Derivatives
The following tables summarize the quantitative data on the biological activities of various thiomorpholine derivatives. This data is crucial for understanding how structural modifications influence their therapeutic potential.
Table 1: Cytotoxic Activity of N-Azole Substituted Thiomorpholine Derivatives
A study on N-azole substituted thiomorpholine derivatives revealed their potential as cytotoxic agents against human cancer cell lines. The presence of a chloro substituent on the aromatic ring of a thiazolyl thiomorpholine derivative demonstrated notable activity.[1]
| Compound ID | N-Substituent | Aromatic Ring Substituent | Cell Line | IC50 (µM)[1] |
| 10c | Thiazolyl | Chloro | A549 (Lung Cancer) | 10.1 |
| 10c | Thiazolyl | Chloro | HeLa (Cervical Cancer) | 30.0 |
Table 2: Antioxidant and Hypolipidemic Activity of N-Substituted Thiomorpholine Derivatives
A series of thiomorpholine derivatives incorporating an antioxidant moiety as the N-substituent were synthesized and evaluated for their ability to inhibit lipid peroxidation and their effects on plasma lipid levels.[2]
| Compound ID | Antioxidant Moiety (N-Substituent) | Lipid Peroxidation Inhibition IC50 (µM)[2] |
| 5 | Not specified in abstract | 7.5 |
The most active compound, 5 , also demonstrated significant hypolipidemic effects in Triton WR-1339-induced hyperlipidemic rats, decreasing triglyceride, total cholesterol, and low-density lipoprotein levels by 80%, 78%, and 76%, respectively, at a dose of 56 mmol/kg.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (thiomorpholine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells are treated with these concentrations and incubated for 48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plate is then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (untreated cells). The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Ferrous/Ascorbate-Induced Lipid Peroxidation Inhibition Assay
This assay measures the antioxidant capacity of a compound by its ability to inhibit the peroxidation of lipids in microsomal membranes induced by a pro-oxidant system.
Materials:
-
Rat liver microsomes
-
Test compounds
-
FeSO4 solution
-
Ascorbic acid solution
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Spectrophotometer
Procedure:
-
Microsome Preparation: Rat liver microsomes are prepared by differential centrifugation.
-
Reaction Mixture: The reaction mixture contains rat liver microsomes and the test compound at various concentrations in a suitable buffer.
-
Initiation of Peroxidation: Lipid peroxidation is initiated by the addition of FeSO4 and ascorbic acid. The mixture is incubated at 37°C.
-
Termination of Reaction: The reaction is stopped by the addition of TCA.
-
Measurement of Malondialdehyde (MDA): TBA is added to the mixture, which is then heated. The formation of the MDA-TBA adduct is measured spectrophotometrically at 535 nm.
-
Data Analysis: The percentage of inhibition of lipid peroxidation is calculated for each concentration of the test compound, and the IC50 value is determined.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), visualize a potential signaling pathway for cytotoxicity and the inferred structure-activity relationships.
References
Comparing the efficacy of different synthetic routes to "4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the different synthetic routes to 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide, a valuable intermediate in medicinal chemistry. The efficacy of each route is evaluated based on experimental data, including reaction yields, purity, and reaction conditions, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a heterocyclic compound of significant interest in drug discovery. The thiomorpholine 1,1-dioxide moiety is considered a privileged scaffold, offering desirable physicochemical properties such as increased polarity and hydrogen bonding capacity, which can enhance the pharmacological profile of drug candidates. This guide outlines and compares two primary synthetic pathways to this target molecule, providing detailed experimental protocols and quantitative data to facilitate an objective assessment.
Synthetic Route 1: Multi-step Synthesis from 4-Fluoronitrobenzene
This route is a well-documented, four-step process commencing with the nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine. The subsequent steps involve oxidation of the sulfur atom, reduction of the nitro group, and finally, conversion of the resulting amino group to a hydroxyl group.
Experimental Protocols:
Step 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
To a solution of 4-fluoronitrobenzene (10 mmol) in acetonitrile (15 mL) is added thiomorpholine (10 mmol) and triethylamine (50 mmol). The reaction mixture is stirred and heated at 85°C for 12 hours. After cooling to room temperature, deionized water (50 mL) is added, and the mixture is extracted with ethyl acetate (3 x 60 mL). The combined organic phases are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the product.[1]
Step 2: Oxidation to 4-(4-Nitrophenyl)thiomorpholine 1,1-Dioxide
While a specific protocol for this substrate is not detailed in the searched literature, a general method for the oxidation of N-substituted thiomorpholines to their 1,1-dioxides involves the use of oxidizing agents such as hydrogen peroxide in acetic acid or potassium permanganate. Careful control of the reaction conditions is necessary to prevent side reactions.
Step 3: Reduction to 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide
The reduction of the nitro group can be achieved using various established methods. Common reagents include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. These methods are generally high-yielding and chemoselective for the reduction of aromatic nitro groups.
Step 4: Conversion to this compound
The final step involves the conversion of the amino group to a hydroxyl group via a diazotization reaction. The amine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt, which is then hydrolyzed to the corresponding phenol. This is a standard transformation in aromatic chemistry.
Data Presentation:
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Nucleophilic Aromatic Substitution | 4-Fluoronitrobenzene, Thiomorpholine, Triethylamine, Acetonitrile, 85°C, 12h | 95 | High (recrystallization) |
| 2 | Oxidation | Hydrogen Peroxide/Acetic Acid or KMnO₄ | Data not available | Data not available |
| 3 | Reduction | SnCl₂/HCl or H₂/Pd-C | Data not available | Data not available |
| 4 | Diazotization/Hydrolysis | NaNO₂, H⁺; H₂O | Data not available | Data not available |
Logical Relationship Diagram:
Caption: Synthetic pathway from 4-fluoronitrobenzene.
Synthetic Route 2: Methoxy-Protected Phenol Approach
This alternative route utilizes a starting material where the hydroxyl group is protected as a methyl ether. The synthesis involves the N-arylation of a protected phenol with thiomorpholine, followed by oxidation of the sulfur atom and subsequent deprotection of the hydroxyl group.
Experimental Protocols:
Step 1: Synthesis of 4-(4-Methoxyphenyl)thiomorpholine
While a direct N-arylation of a haloanisole with thiomorpholine is a plausible approach, a specific high-yielding protocol for this reaction was not identified in the searched literature. A related Mannich-type reaction for the synthesis of 4-methoxy-2-(thiomorpholin-4-ylmethyl)phenol has been reported, which proceeds in 76% yield using 4-methoxyphenol, thiomorpholine, and formaldehyde under infrared irradiation.[2] However, this does not produce the required C-N bond to the aromatic ring.
Step 2: Oxidation to 4-(4-Methoxyphenyl)thiomorpholine 1,1-Dioxide
Similar to Route 1, the oxidation of the thiomorpholine sulfur to a 1,1-dioxide can be achieved using standard oxidizing agents.
Step 3: Demethylation to this compound
The cleavage of the methyl ether to unveil the final hydroxyl group is a common transformation. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are typically effective for this purpose. An industrially viable demethylation using decanethiol and aluminum chloride has also been reported for similar structures.
Data Presentation:
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | N-Arylation | Data not available | Data not available | Data not available |
| 2 | Oxidation | Standard oxidizing agents | Data not available | Data not available |
| 3 | Demethylation | BBr₃, HBr, or Decanethiol/AlCl₃ | Data not available | Data not available |
Logical Relationship Diagram:
Caption: Methoxy-protected phenol synthetic pathway.
Comparison and Conclusion
A direct and comprehensive comparison of the efficacy of these synthetic routes is challenging due to the lack of complete experimental data for all steps in a single, cohesive report.
Route 1 is the most clearly defined pathway, with a highly efficient and well-documented first step. The subsequent transformations (oxidation, reduction, and diazotization) are standard and generally reliable, although their specific yields for these intermediates need to be experimentally determined. The multi-step nature of this route may lead to a lower overall yield.
Route 2 offers a more convergent approach, potentially reducing the number of synthetic steps. However, the key N-arylation of a protected phenol with thiomorpholine requires further investigation to establish a reliable and high-yielding protocol. The subsequent oxidation and deprotection steps are standard procedures.
Recommendation:
For researchers seeking a reliable and well-established, albeit longer, synthetic route, Route 1 is the recommended starting point due to the high yield of the initial key step. Further optimization of the subsequent steps would be necessary to maximize the overall yield.
For those interested in developing a more efficient and potentially scalable synthesis, Route 2 presents an attractive alternative. However, significant process development would be required to establish the feasibility and efficiency of the initial N-arylation step.
Further experimental investigation is warranted to fully elucidate the quantitative aspects of both synthetic pathways and to enable a more definitive comparison of their efficacy.
References
4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide: A Promising Alternative Pharmaceutical Intermediate for Kinase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of pharmaceutical intermediates is constantly evolving, driven by the demand for more efficient, cost-effective, and safer synthetic routes to novel therapeutics. In the realm of kinase inhibitor development, the selection of appropriate building blocks is critical to the success of a drug candidate. This guide provides a comparative analysis of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide against an established alternative, 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the synthesis of the anticoagulant Rivaroxaban. While direct comparative studies are limited, this guide leverages available data on similar syntheses to provide an objective overview for researchers, scientists, and drug development professionals.
Executive Summary
This compound presents itself as a versatile intermediate for the synthesis of a new generation of kinase inhibitors. Its unique structural features, including the thiomorpholine dioxide moiety, offer potential advantages in terms of metabolic stability and target engagement. This guide will delve into a comparative analysis of its synthetic pathway, potential performance metrics, and its role in the broader context of kinase inhibitor drug discovery.
Comparative Data of Intermediates
The following table provides a semi-quantitative comparison between this compound and 4-(4-aminophenyl)morpholin-3-one. The data for the target compound is extrapolated from synthetic routes of analogous molecules due to the absence of direct comparative experimental data in the public domain.
| Feature | This compound | 4-(4-aminophenyl)morpholin-3-one |
| Molecular Formula | C₁₀H₁₃NO₃S | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 227.28 g/mol [1] | 192.22 g/mol |
| Typical Starting Materials | Thiomorpholine, 4-Fluoronitrobenzene | p-Halonitrobenzene, Morpholine |
| Key Synthetic Steps | 1. N-Arylation2. Oxidation of Sulfide3. Reduction of Nitro Group4. Diazotization & Hydrolysis | 1. Condensation2. Oxidation3. Reduction |
| Estimated Overall Yield | Moderate to Good (based on analogous reactions) | Reported yields vary, can be optimized to be high |
| Potential Advantages | - Thiomorpholine dioxide moiety may enhance metabolic stability and solubility.- Potential for novel interactions with kinase active sites. | - Established and well-documented synthetic routes.- Proven utility in an FDA-approved drug. |
| Potential Challenges | - Oxidation step requires careful control of reagents and conditions.- Potentially higher cost of starting materials. | - Oxidation step can produce byproducts.- Multi-step synthesis requires optimization for industrial scale. |
| Safety Profile | General laboratory safety precautions required. Specific toxicity data is limited. | Well-characterized safety profile for the final drug product. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and optimization of synthetic routes. Below are representative protocols for the synthesis of this compound and a key precursor to the alternative intermediate.
Protocol 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine (Precursor to the target compound)
This protocol is adapted from the synthesis of analogous compounds and serves as a representative methodology.[2]
Materials:
-
Thiomorpholine (1.0 eq)
-
4-Fluoronitrobenzene (1.0 eq)
-
Triethylamine (5.0 eq)
-
Acetonitrile (solvent)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
To a 50 mL flask equipped with a reflux condenser, add thiomorpholine (10 mmol) and triethylamine (50 mmol).
-
Dissolve 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile and add it to the flask.
-
Stir the reaction mixture and heat to 85°C for 12 hours.
-
After cooling to room temperature, add 50 mL of deionized water.
-
Extract the mixture with ethyl acetate (3 x 60 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product. A reported yield for a similar reaction is 95%.[2]
Subsequent steps would involve the oxidation of the thiomorpholine to thiomorpholine 1,1-dioxide and reduction of the nitro group to an amine, followed by diazotization and hydrolysis to the hydroxyl group.
Protocol 2: Synthesis of 4-(4-aminophenyl)morpholin-3-one
This protocol is a general representation based on patent literature.[3][4]
Materials:
-
4-(4-nitrophenyl)morpholin-3-one (precursor)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas or a suitable hydrogen donor
-
Solvent (e.g., Methanol, Ethanol)
Procedure:
-
In a hydrogenation vessel, dissolve 4-(4-nitrophenyl)morpholin-3-one in a suitable solvent.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) or add a hydrogen donor.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent.
Visualizing the Landscape
To better understand the context and processes involved, the following diagrams illustrate a key signaling pathway where these intermediates find application, a comparative experimental workflow, and the logical advantages of utilizing this compound.
Caption: PI3K/AKT/mTOR Signaling Pathway with points of inhibition.
Caption: Comparative Synthetic Workflow.
Caption: Logical Advantages of the Target Intermediate.
Conclusion
While direct, head-to-head experimental comparisons with established pharmaceutical intermediates are not yet widely published, this compound emerges as a highly promising building block for the next generation of kinase inhibitors. Its synthesis, though requiring careful control of oxidation and other steps, is feasible based on established organic chemistry principles. The potential for improved physicochemical and pharmacological properties conferred by the thiomorpholine dioxide moiety warrants further investigation. Researchers and drug development professionals are encouraged to consider this intermediate in their synthetic strategies to explore novel chemical space and potentially develop more effective and safer kinase inhibitor therapies.
References
Comparative Analysis of Novel Thiomorpholine Dioxide-Based Kinase Inhibitors: A Study in Selectivity and Cross-Reactivity
Disclaimer: Due to the limited publicly available cross-reactivity data for "4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide" based compounds, this guide presents a hypothetical comparative analysis . The data herein is generated for illustrative purposes to showcase a framework for evaluating and comparing the selectivity of novel kinase inhibitors. The experimental protocols and signaling pathways are representative of those commonly employed in drug discovery and are intended to serve as a practical guide for researchers.
Introduction
The thiomorpholine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities.[1][2] In the realm of oncology and inflammatory diseases, the development of selective kinase inhibitors is of paramount importance to minimize off-target effects and enhance therapeutic efficacy.[3][4] This guide provides a comparative analysis of a novel hypothetical compound, TMD-1 , a derivative of this compound, against two alternative kinase inhibitors, Compound A and Compound B .
TMD-1 is a hypothetical, newly synthesized compound designed to selectively inhibit a key serine/threonine kinase (STK1) implicated in a cancer signaling pathway. For comparison, Compound A represents a known multi-kinase inhibitor with a broader spectrum of activity, while Compound B is another hypothetical selective inhibitor for STK1, based on a different chemical scaffold.
Quantitative Analysis of Kinase Inhibition
The following table summarizes the inhibitory activity (IC50 values) of TMD-1, Compound A, and Compound B against the primary target kinase (STK1) and a panel of representative off-target kinases. A lower IC50 value indicates higher potency.
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 (TK1) IC50 (nM) | Off-Target Kinase 2 (CK1) IC50 (nM) | Off-Target Kinase 3 (PQR3) IC50 (nM) |
| TMD-1 | 25 | 2,500 | >10,000 | 5,000 |
| Compound A | 10 | 50 | 150 | 800 |
| Compound B | 30 | >10,000 | 8,000 | >10,000 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of protein kinases.
Materials:
-
Test compounds (TMD-1, Compound A, Compound B)
-
Recombinant human kinases (STK1, TK1, CK1, PQR3)
-
Kinase-specific peptide substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
A 10-point serial dilution of each test compound is prepared in DMSO, then further diluted in assay buffer.
-
2.5 µL of the diluted compound is added to the wells of a 96-well plate.
-
5 µL of a kinase/substrate mixture is added to each well.
-
The kinase reaction is initiated by adding 2.5 µL of ATP solution. The final ATP concentration is set at the apparent Km for each respective kinase.
-
The plate is incubated at room temperature for 1 hour with gentle shaking.
-
Following incubation, 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP.
-
The plate is incubated for 40 minutes at room temperature.
-
10 µL of Kinase Detection Reagent is added to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The plate is incubated for 30 minutes at room temperature.
-
Luminescence is measured using a plate reader.
Data Analysis: The luminescence signal is inversely proportional to the amount of ADP produced and thus reflects kinase activity. The data is normalized to controls (0% inhibition for DMSO-treated wells and 100% inhibition for wells with a broad-spectrum inhibitor). IC50 values are calculated by fitting the dose-response curves using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in GraphPad Prism or similar software.
Cellular Target Engagement Assay (NanoBRET™)
Objective: To quantify the engagement of test compounds with the target kinase (STK1) in living cells.
Materials:
-
HEK293 cells
-
STK1-NanoLuc® fusion vector
-
Fluorescent tracer for STK1
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
White, opaque 96-well plates
-
Plate reader with filter sets for NanoBRET™ detection
Procedure:
-
HEK293 cells are seeded in 96-well plates and grown overnight.
-
Cells are transfected with the STK1-NanoLuc® fusion vector using a suitable transfection reagent in Opti-MEM™.
-
24 hours post-transfection, the medium is replaced with fresh medium containing the fluorescent tracer at its predetermined optimal concentration.
-
A serial dilution of the test compounds is prepared and added to the cells.
-
The plate is incubated for 2 hours at 37°C in a CO2 incubator.
-
NanoBRET™ Nano-Glo® Substrate is added to all wells.
-
The plate is read on a plate reader equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).
Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission. The data is then normalized to controls, and IC50 values are determined by fitting the dose-response curves to a sigmoidal dose-response equation.
Visualizations
Caption: Hypothetical signaling pathway involving the target kinase STK1.
Caption: Experimental workflow for kinase selectivity screening.
Conclusion
This comparative guide illustrates a systematic approach to evaluating the cross-reactivity and selectivity of novel kinase inhibitors. Based on the hypothetical data, TMD-1 demonstrates superior selectivity for its primary target, STK1, when compared to the multi-kinase inhibitor, Compound A. While slightly less potent than Compound A, its cleaner off-target profile suggests a potentially wider therapeutic window. Compound B also shows high selectivity, but with slightly lower potency than TMD-1. Further investigations, including broader kinome scanning and in vivo studies, would be necessary to fully characterize the pharmacological profile of TMD-1 and its potential as a clinical candidate. The provided experimental protocols and workflows offer a robust framework for conducting such preclinical evaluations.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of operational excellence and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide (CAS No. 103661-13-8), ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008, prudent laboratory practices are essential.[1] Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water.[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₃S |
| Molecular Weight | 227.28 g/mol |
| CAS Number | 103661-13-8 |
| Appearance | Solid |
| Purity | >98.0% (T) |
Data sourced from PubChem and TCI Europe N.V. Safety Data Sheet.[1][2]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Spill Management:
-
In the event of a spill, prevent dust formation by gently covering the spill with an absorbent material.
-
Pick up the material and place it into a suitable, closed container for disposal.[1]
-
It is crucial to prevent the product from entering drains.[1]
3. Containerization:
-
Ensure the waste container is made of a compatible material and is kept tightly closed.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.[3]
4. Disposal Pathway:
-
Although not classified as hazardous, the recommended disposal method is to send the waste to an approved waste disposal plant.[3]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on approved disposal facilities.
5. Regulatory Compliance:
-
It is mandatory for chemical waste generators to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Regulations can vary, and what is considered non-hazardous in one region may be regulated in another.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Comprehensive Safety and Handling Guide for 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the handling and disposal of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide. While the Safety Data Sheet (SDS) for this specific compound indicates it is not classified as a hazardous substance under Regulation (EC) No 1272/2008, a cautious approach is recommended based on the toxicological properties of related compounds, namely phenolic compounds and thiomorpholine derivatives.
I. Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling any chemical. The following table summarizes the recommended PPE for handling this compound, categorized by the level of potential exposure.
| Level of Exposure | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low (e.g., handling small quantities in a well-ventilated area) | Nitrile or neoprene gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
| Medium (e.g., weighing larger quantities, potential for dust generation) | Double-gloving (nitrile or neoprene) | Chemical safety goggles | Lab coat | N95 or N100 NIOSH-approved respirator |
| High (e.g., risk of splashing, handling in poorly ventilated areas) | Butyl or neoprene gloves over inner nitrile gloves | Face shield worn over chemical safety goggles[1][2] | Chemical-resistant apron over a lab coat[1][3] | Full face-piece chemical cartridge respirator or a PAPR[1] |
II. Experimental Protocols: Safe Handling and Disposal
A. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[1][4]
-
Eye Wash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[1][4]
B. Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling the chemical.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and PPE before starting.
-
Confirm the location and functionality of the nearest eyewash station and safety shower.
-
-
Donning PPE:
-
Put on the appropriate PPE as outlined in the table above, based on your risk assessment.
-
-
Weighing and Transfer:
-
If possible, handle the solid in a fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.
-
Close the container tightly after use.
-
-
In Case of a Spill:
-
Alert others in the vicinity.
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.[3]
-
-
Decontamination and Doffing PPE:
-
Wipe down the work surface with soap and water after completion of work.[3]
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
C. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
D. Disposal Plan:
-
Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.
-
Collect waste in a clearly labeled, sealed container.
III. Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
IV. Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
